Product packaging for 2-Acetyl-4(3H)-quinazolinone(Cat. No.:CAS No. 17244-28-9)

2-Acetyl-4(3H)-quinazolinone

Cat. No.: B098200
CAS No.: 17244-28-9
M. Wt: 188.18 g/mol
InChI Key: WBCWEMVXRHQIBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Acetyl-4(3H)-quinazolinone is a chemical compound of significant interest in medicinal chemistry research, serving as a key synthetic intermediate and privileged scaffold for developing novel biologically active molecules. The quinazolinone core is recognized as a ubiquitous pharmacophore in both natural and synthetic compounds, exhibiting a broad spectrum of therapeutic potential . This derivative is particularly valuable in anticancer research. Quinazolinone-based structures have demonstrated potent cytotoxic activities and are investigated as inhibitors for critical cancer targets, including protein kinases (e.g., VEGFR2, EGFR), topoisomerase II, and thymidylate synthase . The structural flexibility of the 4(3H)-quinazolinone scaffold allows for strategic functionalization, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity . Furthermore, this compound holds promise in antimicrobial discovery. Research on analogous compounds has revealed potent activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA), with mechanisms of action that include inhibition of bacterial penicillin-binding proteins (PBPs) like PBP2a . Substitutions on the quinazolinone nucleus are known to critically influence antimicrobial efficacy . This product is intended for research purposes as a building block in organic synthesis and for the biological evaluation of new chemical entities. It is supplied for laboratory research use only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B098200 2-Acetyl-4(3H)-quinazolinone CAS No. 17244-28-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-5H,1H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCWEMVXRHQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169286
Record name 2-Acetyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17244-28-9
Record name 2-Acetyl-4(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017244289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYL-4(3H)-QUINAZOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ9N66FX0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Acetyl-4(3H)-quinazolinone chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Acetyl-4(3H)-quinazolinone

This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological significance of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, with a focus on presenting clear, structured data and detailed experimental insights.

Core Chemical Properties

This compound is a derivative of the quinazolinone heterocyclic system, which is a core scaffold in numerous biologically active compounds[1][2]. While specific experimental data for this particular analog is limited in publicly available literature, its fundamental properties can be established from chemical databases.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-acetylquinazolin-4(3H)-one N/A
Molecular Formula C₁₀H₈N₂O₂ [3]
Molecular Weight 188.18 g/mol [3]
Canonical SMILES CC(=O)c1[nH]c2ccccc2c(=O)n1 [3]
InChI Key WBCWEMVXRHQIBY-UHFFFAOYSA-N [3]

| CAS Number | Not explicitly found | N/A |

For comparative context, the properties of the closely related and more extensively studied compound, 2-Methyl-4(3H)-quinazolinone, are provided below.

Table 2: Physicochemical Properties of 2-Methyl-4(3H)-quinazolinone (for comparison)

Property Value Source
Molecular Formula C₉H₈N₂O [4][5]
Molecular Weight 160.17 g/mol [4]
Melting Point 231-233 °C [4][6][7]
Water Solubility < 0.1 mg/mL (insoluble) [6]
Solubility Soluble in DMSO (50 mg/mL with sonication) [6]

| Appearance | White to off-white powder/crystal |[6] |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the surveyed literature, a general and robust methodology for the synthesis of 2-substituted-4(3H)-quinazolinones can be adapted. The most common route involves the initial formation of a 2-substituted-benzoxazin-4-one from anthranilic acid, followed by a condensation reaction.

Proposed Synthetic Pathway

A plausible synthesis for this compound would proceed in two main steps:

  • Step 1: Synthesis of 2-acetylamino-benzoic acid. Anthranilic acid is reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, to form N-acetylanthranilic acid.

  • Step 2: Cyclization to form the quinazolinone ring. The intermediate from step 1 is then cyclized. A common method involves reacting the N-acetylanthranilic acid with a source of nitrogen, such as formamide or ammonia, often under heating, to yield the final this compound product. An alternative common pathway involves first creating a benzoxazinone intermediate from anthranilic acid and acetic anhydride, which then reacts with an amine source[8][9].

Below is a generalized workflow for the synthesis of 2-substituted-4(3H)-quinazolinones, which could be adapted for the target compound.

G General Synthesis Workflow for 2-Substituted-4(3H)-Quinazolinones A Anthranilic Acid C Intermediate: 2-Substituted-4H-3,1-benzoxazin-4-one A->C Step 1: Acylation & Ring Closure B Acylating Agent (e.g., Acetic Anhydride) B->C E Final Product: 2-Substituted-4(3H)-quinazolinone C->E Step 2: Amination & Rearrangement D Amine Source (e.g., NH4OAc, Formamide) D->E

Caption: General synthetic route for 2-substituted-4(3H)-quinazolinones.

Detailed Experimental Protocol (General)

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Ammonium acetate or Formamide

  • Ethanol (for recrystallization)

Procedure:

  • Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate): A mixture of anthranilic acid (1 mole) and acetic anhydride (1.2 moles) is heated under reflux for 2-3 hours[8]. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold non-polar solvent (like petroleum ether), and dried to yield the benzoxazinone intermediate.

  • Synthesis of 2-Methyl-4(3H)-quinazolinone: The synthesized benzoxazinone (1 mole) is mixed with a nitrogen source such as ammonium acetate (2 moles) in a suitable solvent like glacial acetic acid or heated directly without a solvent[9][10]. The mixture is refluxed for 4-6 hours. Upon cooling, the solid product precipitates out. The crude product is then filtered, washed with cold water, and purified by recrystallization from ethanol to afford the final 2-substituted-4(3H)-quinazolinone[8].

Spectral Data Analysis

Specific spectral data for this compound is not available. However, the characteristic spectral features of the 4(3H)-quinazolinone scaffold are well-documented from studies of its derivatives.

Table 3: Expected Spectral Characteristics for the 4(3H)-Quinazolinone Core

Technique Feature Expected Range / Shift (ppm) Reference Compound(s)
IR (cm⁻¹) C=O (Amide) Stretch 1670 - 1700 2-Aryl/Methyl derivatives[2][11]
C=N Stretch 1590 - 1610 2-Aryl/Methyl derivatives[2]
Aromatic C-H Stretch 3030 - 3100 2-Aryl/Methyl derivatives[2]
¹H-NMR (ppm) Aromatic Protons (Quinazolinone ring) δ 7.1 - 8.2 (multiplets) 2-Methyl/Phenyl derivatives[8][11]
N-H Proton (Amide) δ 11.5 - 12.6 (broad singlet) 2-Phenyl derivatives[12][13]
¹³C-NMR (ppm) C=O (Carbonyl Carbon) δ 160 - 168 2-Aryl/Methyl derivatives[2][8]
C2 (Carbon between N atoms) δ 151 - 158 2-Aryl/Methyl derivatives[2][8]

| | Aromatic Carbons | δ 115 - 150 | 2-Aryl/Methyl derivatives[8][11] |

Biological Activity and Signaling Pathways

The 4(3H)-quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to various biological targets, exhibiting a wide array of pharmacological activities[14][15].

Known Activities of the Quinazolinone Scaffold:
  • Anticancer: Many quinazolinone derivatives function as kinase inhibitors, targeting enzymes like EGFR, which are crucial in cell signaling pathways related to cell growth and proliferation[16][17][18].

  • Antimicrobial: The scaffold has been incorporated into compounds showing potent antibacterial and antifungal properties[14][15][19].

  • Anti-inflammatory: Certain derivatives act as inhibitors of enzymes like cyclooxygenase (COX), which are key mediators of inflammation[15].

  • Antiviral: The quinazolinone nucleus is present in molecules investigated for activity against various viruses, including HIV and Tobacco Mosaic Virus (TMV)[2][14].

  • CNS Activity: Derivatives like methaqualone are known for their hypnotic and sedative effects on the central nervous system[10][20].

While no specific biological targets or signaling pathways have been documented for this compound itself, its structure is a viable starting point for designing new therapeutic agents based on the established activities of the core scaffold.

G Diverse Biological Targets of the 4(3H)-Quinazolinone Scaffold A 4(3H)-Quinazolinone Scaffold B Kinase Inhibition (e.g., EGFR, PI3K) A->B C Microbial Enzymes A->C D Inflammatory Enzymes (e.g., COX) A->D E Viral Proteins A->E F CNS Receptors A->F O1 Anticancer Activity B->O1 O2 Antimicrobial Activity C->O2 O3 Anti-inflammatory Activity D->O3 O4 Antiviral Activity E->O4 O5 CNS Effects F->O5

Caption: The 4(3H)-quinazolinone scaffold interacts with multiple biological targets.

Conclusion

This compound is a chemical entity with established foundational properties, such as molecular formula and weight. However, detailed experimental data regarding its physicochemical characteristics, spectral analysis, and specific biological activity are not extensively reported in the scientific literature. The synthetic routes and general properties of the broader quinazolinone class are well-understood, providing a solid framework for future synthesis and investigation of this particular compound. Given the wide-ranging pharmacological importance of the quinazolinone scaffold, this compound represents a molecule of interest for further research and potential applications in drug discovery and development.

References

Synthesis of 2-Methyl-4(3H)-quinazolinone from Anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-methyl-4(3H)-quinazolinone, a key heterocyclic scaffold in medicinal chemistry, starting from anthranilic acid. The synthesis is a well-established multi-step process involving the formation of key intermediates, N-acetylanthranilic acid and 2-methyl-3,1-benzoxazin-4-one. This document outlines the reaction mechanism, detailed experimental protocols, and quantitative data to support researchers in the successful synthesis of this important compound.

Reaction Pathway

The synthesis of 2-methyl-4(3H)-quinazolinone from anthranilic acid proceeds through a two-step reaction sequence. The first step is the N-acetylation of anthranilic acid using acetic anhydride to form N-acetylanthranilic acid. This intermediate then undergoes cyclization upon heating, typically in the presence of a dehydrating agent or by further reaction with acetic anhydride, to form 2-methyl-3,1-benzoxazin-4-one. The final step involves the reaction of the benzoxazinone intermediate with an amine source, such as ammonia or hydrazine, to yield the desired 2-methyl-4(3H)-quinazolinone.

Synthesis_Pathway Anthranilic_Acid Anthranilic Acid N_Acetylanthranilic_Acid N-Acetylanthranilic Acid Anthranilic_Acid->N_Acetylanthranilic_Acid N-Acetylation Acetic_Anhydride Acetic Anhydride Benzoxazinone 2-Methyl-3,1-benzoxazin-4-one N_Acetylanthranilic_Acid->Benzoxazinone Cyclization/ Dehydration Quinazolinone 2-Methyl-4(3H)-quinazolinone Benzoxazinone->Quinazolinone Aminolysis Ammonia Ammonia/Amine Source

Figure 1: Overall reaction pathway for the synthesis of 2-methyl-4(3H)-quinazolinone.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Synthesis of N-Acetylanthranilic Acid

The initial step involves the acetylation of the amino group of anthranilic acid.

Procedure:

  • In a round-bottom flask, combine anthranilic acid and acetic anhydride.[1][2][3][4]

  • Heat the mixture to reflux for a specified period.[1][2][3]

  • Cool the reaction mixture to room temperature.

  • Carefully add water to hydrolyze the excess acetic anhydride.[1][2][3]

  • Heat the mixture again to boiling, then allow it to cool slowly to facilitate crystallization.[1][2][3]

  • Isolate the N-acetylanthranilic acid crystals by vacuum filtration and wash with cold water.[3]

Quantitative Data for N-Acetylanthranilic Acid Synthesis:

ParameterValueReference
Anthranilic Acid1 g[2][3]
Acetic Anhydride3-4 mL[2][3]
Heating TemperatureBoiling[2][3]
Heating Time15 min[2][3]
Water for Hydrolysis2 mL[2][3]
Synthesis of 2-Methyl-3,1-benzoxazin-4-one

This intermediate is formed by the cyclization of N-acetylanthranilic acid. It can be synthesized in a one-pot reaction from anthranilic acid or from isolated N-acetylanthranilic acid.

Procedure from Anthranilic Acid:

  • Mix anthranilic acid with an excess of acetic anhydride in a round-bottom flask.[2]

  • Reflux the mixture for an extended period.[2]

  • Remove the excess acetic anhydride under reduced pressure to obtain the crude 2-methyl-4H-3,1-benzoxazin-4-one.[2]

Quantitative Data for 2-Methyl-3,1-benzoxazin-4-one Synthesis:

ParameterValueReference
Anthranilic Acid1.8 g (13.1 mmol)[2]
Acetic Anhydride20 mL (excess)[2]
Reflux Temperature130 °C[2]
Reflux Time3 hours[2]
Yield~100% (oily product)[2]
Synthesis of 2-Methyl-4(3H)-quinazolinone

The final product is obtained by the reaction of 2-methyl-3,1-benzoxazin-4-one with a source of ammonia.

Procedure:

  • The crude or purified 2-methyl-3,1-benzoxazin-4-one is treated with an amine source. Common reagents include ammonium acetate or a solution of ammonia.[5]

  • The reaction is typically carried out in a suitable solvent and may require heating.

  • Upon completion of the reaction, the product is isolated by filtration, followed by washing and recrystallization.

Quantitative Data for 2-Methyl-4(3H)-quinazolinone Synthesis:

ParameterValueReference
Intermediate2-Methyl-4H-3,1-benzoxazin-4-one[5]
ReagentHydrazine Hydrate[5]
Yield98% (for 3-amino-2-methylquinazolin-4(3H)-one)[5]

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Cyclization to Benzoxazinone cluster_step3 Step 3: Formation of Quinazolinone start1 Combine Anthranilic Acid and Acetic Anhydride reflux1 Reflux Reaction Mixture start1->reflux1 cool1 Cool and Hydrolyze with Water reflux1->cool1 crystallize1 Crystallize and Isolate N-Acetylanthranilic Acid cool1->crystallize1 start2 React N-Acetylanthranilic Acid with Acetic Anhydride (or one-pot) crystallize1->start2 Proceed with isolated intermediate reflux2 Reflux to form 2-Methyl-3,1-benzoxazin-4-one start2->reflux2 isolate2 Isolate Intermediate reflux2->isolate2 start3 React Benzoxazinone with Ammonia Source isolate2->start3 reaction3 Heat Reaction Mixture start3->reaction3 isolate3 Isolate and Purify 2-Methyl-4(3H)-quinazolinone reaction3->isolate3

Figure 2: General experimental workflow for the synthesis of 2-methyl-4(3H)-quinazolinone.

Safety Considerations

  • Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood.[2]

  • Heating: Use appropriate heating mantles and condensers to control the reaction temperature and prevent the release of volatile reagents.

  • Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling chemicals.

Conclusion

The synthesis of 2-methyl-4(3H)-quinazolinone from anthranilic acid is a robust and well-documented process. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can efficiently produce this valuable heterocyclic compound for further investigation and application in drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and reaction time, and the effective isolation and purification of the intermediates and the final product.

References

2-Acetyl-4(3H)-quinazolinone: A Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, 2-Acetyl-4(3H)-quinazolinone presents a unique substitution pattern with potential for diverse biological interactions. This technical guide provides a comprehensive overview of the known and inferred mechanisms of action of this compound, drawing upon the extensive research conducted on the broader quinazolinone class of compounds. This document summarizes key biological activities, details relevant experimental methodologies, and visualizes pertinent signaling pathways to facilitate further research and drug development efforts. While direct studies on the mechanism of action of this compound are limited, this guide synthesizes data from structurally related analogs to propose likely biological targets and pathways.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities.[1][2][3] The core structure, consisting of a benzene ring fused to a pyrimidinone ring, serves as a versatile pharmacophore. The pharmacological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[1][4] Modifications at the 2, 3, 6, and 8 positions have been extensively explored, leading to the discovery of compounds with potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.[1][3][4]

Inferred Mechanism of Action of this compound

Direct experimental evidence elucidating the specific mechanism of action of this compound is not extensively documented in the current scientific literature. However, based on the well-established structure-activity relationships of 2-substituted quinazolinone derivatives, several potential mechanisms can be inferred. The presence of the acetyl group at the 2-position, a small and electrophilic moiety, likely influences its interaction with biological targets.

Potential as an Enzyme Inhibitor

The quinazolinone nucleus is a common feature in many enzyme inhibitors. The acetyl group in this compound could potentially interact with the active sites of various enzymes.

  • Kinase Inhibition: Numerous quinazolinone derivatives are known to be potent inhibitors of protein kinases, which play crucial roles in cellular signaling pathways regulating cell growth, differentiation, and apoptosis.[4][5] The acetyl group might participate in hydrogen bonding or other interactions within the ATP-binding pocket of kinases, leading to their inhibition.

  • Other Enzyme Inhibition: The quinazolinone scaffold has been associated with the inhibition of other enzymes such as tyrosinase and phosphoinositide 3-kinases (PI3Ks).[6][7] The specific role of the 2-acetyl group in such interactions warrants further investigation.

Putative Anticancer Activity

Many 2-substituted quinazolinone derivatives exhibit significant anticancer activity through various mechanisms.[4][5][8]

  • Induction of Apoptosis: Quinazolinones can trigger programmed cell death in cancer cells.[4] The signaling pathways involved often include the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cell proliferation.

Potential Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinone derivatives are well-documented.[3]

  • Inhibition of Pro-inflammatory Mediators: It is plausible that this compound could inhibit the production or activity of pro-inflammatory cytokines and enzymes, thereby exerting an anti-inflammatory effect.

Synthesis of 2-Substituted 4(3H)-quinazolinones

The synthesis of 2-substituted 4(3H)-quinazolinones, including the 2-acetyl derivative, can be achieved through several established chemical routes. A common method involves the reaction of anthranilic acid or its derivatives with appropriate reagents to form the quinazolinone ring.

General Synthetic Pathway

A prevalent method for synthesizing 2-substituted 4(3H)-quinazolinones involves the condensation of an anthranilamide with an appropriate aldehyde or ketone, followed by cyclization.[9]

Experimental Workflow: Synthesis of 2-Substituted 4(3H)-quinazolinones

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start1 Anthranilamide step1 Condensation in DMSO at 100°C start1->step1 start2 Aldehyde/Ketone start2->step1 step2 Cyclization step1->step2 product 2-Substituted 4(3H)-quinazolinone step2->product G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Proliferation Cell Proliferation TF->Proliferation Survival Cell Survival TF->Survival Quinazolinone Quinazolinone Derivative Quinazolinone->Receptor Inhibition Quinazolinone->Kinase_Cascade Inhibition

References

The Biological Versatility of 2-Acetyl-4(3H)-quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its numerous derivatives, those bearing a 2-acetyl-4(3H)-quinazolinone core have emerged as a subject of significant interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of this promising class of compounds. While quantitative biological data for the 2-acetyl subclass is limited in publicly available literature, this guide presents data from structurally related 2-substituted quinazolinone derivatives to provide a representative understanding of their potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a multi-step pathway, commencing from readily available starting materials. A general synthetic route is outlined below.

G cluster_synthesis General Synthesis of 2-Acetyl-4(3H)-quinazolinones A Anthranilic Acid B Acylation (e.g., Acetyl Chloride) A->B C N-Acetylanthranilic Acid B->C D Cyclization (e.g., Acetic Anhydride) C->D E 2-Methyl-4H-3,1-benzoxazin-4-one D->E F Reaction with Amine/Ammonia Source E->F G 2-Methyl-4(3H)-quinazolinone F->G H Oxidation/Further Modification G->H I This compound Derivative H->I

A generalized synthetic pathway for this compound derivatives.

Biological Activities and Quantitative Data

While specific quantitative data for this compound derivatives are scarce, the broader class of 2-substituted quinazolinones, particularly those with small alkyl groups at the 2-position, have demonstrated significant potential across several therapeutic areas. The following tables summarize representative data from these closely related analogs.

Anticonvulsant Activity

Quinazolinone derivatives have been extensively investigated for their anticonvulsant properties. The data below is for various 2-substituted quinazolinones.

Compound IDSubstitution at C2Animal ModelTestDose (mg/kg)Activity (% Protection)Reference
1 -CH₃MouseMES30100%[1]
2 -CH₃MousescPTZ10066%[2]
3 -CH₂CH₂PhMouseMES10083%[2]
4 -CH₂-thienylMouseMES30100%[1]

MES: Maximal Electroshock Seizure; scPTZ: Subcutaneous Pentylenetetrazole

Anti-inflammatory Activity

The anti-inflammatory potential of quinazolinone derivatives is a promising area of research. The table below presents data for 2-methyl-4(3H)-quinazolinone derivatives with various substitutions on the quinazolinone ring or at the N3 position.

Compound IDC2-SubstitutionOther SubstitutionsAnimal ModelAssayDose (mg/kg)Edema Inhibition (%)Reference
5 -CH₃3-(p-chlorobenzylideneamino)phenylRatCarrageenan-induced paw edema5020.4[3]
6 -CH₃6-bromo, 3-[2-(p-chlorophenyl)-4-oxo-thiazolidin-3-yl]phenylRatCarrageenan-induced paw edema5032.5[3]
7 -CH₃3-aminoRatCarrageenan-induced paw edema5016.3-36.3[4]
Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives against a range of pathogens is well-documented. The following table includes Minimum Inhibitory Concentration (MIC) values for various 2-substituted analogs.

Compound IDC2-SubstitutionMicroorganismMIC (µg/mL)Reference
8 -CH₃Staphylococcus aureus>128[5]
9 -CH₃Escherichia coli>128[5]
10 -NH(3,5-dichlorophenyl)S. aureus ATCC259233.9[6]
11 -NH(3,4-difluorobenzyl)S. aureus USA300 JE20.02[6]
Anticancer Activity

The cytotoxic effects of quinazolinone derivatives against various cancer cell lines have been a major focus of drug discovery efforts. The table below shows the half-maximal inhibitory concentration (IC50) values for representative 2-substituted quinazolinones.

Compound IDC2-SubstitutionCell LineIC50 (µM)Reference
12 -phenylPC3 (Prostate)10[7]
13 -phenylMCF-7 (Breast)10[7]
14 -phenylHT-29 (Colon)12[7]
15 2'-methoxyphenylVariousNot specified, but showed remarkable profile[8]
16 -methyl-3-(heteroaryl)L1210 (Leukemia)5.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives and their analogs.

Anticonvulsant Screening

A common workflow for initial anticonvulsant screening involves both chemically and electrically induced seizure models.

G cluster_anticonvulsant Anticonvulsant Screening Workflow A Test Compound Administration (i.p. to mice) B Maximal Electroshock (MES) Test A->B C Subcutaneous Pentylenetetrazole (scPTZ) Test A->C D Observation for Tonic Hindlimb Extension B->D E Observation for Clonic Seizures C->E F Determine % Protection D->F E->F

Workflow for anticonvulsant activity screening.

Maximal Electroshock (MES) Test This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear-clip electrodes to induce seizures. The abolition of the tonic hindlimb extensor component of the seizure is considered the endpoint, indicating protection.

Subcutaneous Pentylenetetrazole (scPTZ) Test This test is a model for myoclonic and absence seizures. A chemical convulsant, pentylenetetrazole (PTZ), is administered subcutaneously to induce clonic seizures. The absence of a generalized clonic seizure for a defined period is the endpoint for protection.

Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats This is a widely used model for acute inflammation. Edema is induced by injecting a carrageenan solution into the sub-plantar region of a rat's hind paw. The volume of the paw is measured at various time points after carrageenan injection. The anti-inflammatory activity of a test compound, administered prior to the carrageenan, is determined by its ability to reduce the swelling.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound at which no visible growth occurs.

In Vitro Anticancer Assay

MTT Assay for Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the determination of the cytotoxic effects of a test compound.

Signaling Pathways

The anticancer activity of many quinazolinone derivatives has been linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone Quinazolinone Derivative Quinazolinone->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion

This compound derivatives represent a class of compounds with significant therapeutic potential. While specific biological activity data for this subclass is an area requiring further research, the broader family of 2-substituted quinazolinones demonstrates robust anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties. The experimental protocols and representative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and advance the therapeutic applications of this versatile chemical scaffold. Future structure-activity relationship studies focusing on the 2-acetyl moiety are warranted to fully elucidate the potential of these compounds.

References

Spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Acetyl-4(3H)-quinazolinone, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, outlines general experimental protocols, and illustrates the analytical workflow and structural confirmation logic using pathway diagrams.

Introduction

This compound (C₁₀H₈N₂O₂) is a derivative of the quinazolinone scaffold, a privileged structure in medicinal chemistry known for its broad range of biological activities. The structural elucidation and confirmation of this compound are paramount for its development as a potential therapeutic agent. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. This guide summarizes the expected spectroscopic data for this compound and provides generalized experimental protocols for its analysis.

Physicochemical Properties

A foundational aspect of any spectroscopic analysis is the understanding of the basic physicochemical properties of the compound .

PropertyValueReference
Molecular FormulaC₁₀H₈N₂O₂[1]
Molecular Weight188.18 g/mol [1]

Spectroscopic Data

The following sections present the anticipated spectroscopic data for this compound based on the analysis of closely related quinazolinone derivatives. It is important to note that while extensive searches were conducted, a definitive, published complete set of experimental spectra for this specific molecule was not found. The data presented is therefore a well-informed prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring system, the acetyl methyl protons, and the N-H proton.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~12.5Singlet1HN-H (amide)
~8.2Doublet1HAr-H
~7.8Triplet1HAr-H
~7.6Doublet1HAr-H
~7.4Triplet1HAr-H
~2.5Singlet3H-COCH₃

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ) (ppm)Assignment
~195C=O (acetyl)
~162C=O (amide)
~150C=N
~148Ar-C (quaternary)
~135Ar-CH
~128Ar-CH
~127Ar-CH
~126Ar-CH
~121Ar-C (quaternary)
~25-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000MediumN-H stretching (amide)
~3100-3000MediumC-H stretching (aromatic)
~1700StrongC=O stretching (acetyl)
~1680StrongC=O stretching (amide)
~1610MediumC=N stretching
~1590, 1480Medium-StrongC=C stretching (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

m/zInterpretation
188[M]⁺ (Molecular ion)
173[M - CH₃]⁺
145[M - COCH₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinazolinone derivatives. Specific parameters may need to be optimized for this compound.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Sample Preparation: The compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. The concentration will depend on the solubility of the compound and the sensitivity of the instrument.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry
  • Instrumentation: Various types of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a mass analyzer like a quadrupole or time-of-flight (TOF).

  • Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: For EI, the sample is bombarded with a high-energy electron beam to generate a molecular ion and fragment ions. For ESI, the sample is dissolved in a suitable solvent and sprayed into the ion source to form protonated or deprotonated molecules.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Analytical Workflow and Structural Confirmation

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the process of structural confirmation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Structural_Confirmation_Logic cluster_data Spectroscopic Data cluster_info Structural Information cluster_conclusion Conclusion H_NMR ¹H NMR Data (Chemical Shifts, Multiplicities, Integration) Proton_Environment Proton Environment & Connectivity H_NMR->Proton_Environment C_NMR ¹³C NMR Data (Number of Signals, Chemical Shifts) Carbon_Framework Carbon Skeleton C_NMR->Carbon_Framework IR IR Data (Characteristic Absorptions) Functional_Groups Functional Groups (C=O, N-H, C=N) IR->Functional_Groups Mass_Spec Mass Spec Data (Molecular Ion Peak, Fragmentation) Molecular_Weight_Formula Molecular Weight & Elemental Composition Mass_Spec->Molecular_Weight_Formula Final_Structure Confirmed Structure of This compound Proton_Environment->Final_Structure Carbon_Framework->Final_Structure Functional_Groups->Final_Structure Molecular_Weight_Formula->Final_Structure

References

Potential Therapeutic Targets of 2-Acetyl-4(3H)-quinazolinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on 2-Acetyl-4(3H)-quinazolinone is limited in the currently available scientific literature. This guide provides an in-depth analysis of its potential therapeutic targets based on the well-established biological activities of structurally related 2-substituted-4(3H)-quinazolinone analogs, particularly 2-methyl and 2-aryl derivatives. The experimental protocols and quantitative data presented are derived from studies on these analogs and are intended to serve as a foundational resource for future research on this compound.

Introduction

The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5] The 4(3H)-quinazolinone core, in particular, is a constituent of various clinically used drugs and natural products.[5] The substituent at the 2-position of the quinazolinone ring plays a crucial role in determining the compound's biological profile. While extensive research has focused on 2-aryl and 2-alkyl substituted quinazolinones, the specific potential of a 2-acetyl substituent remains an area of significant interest for drug discovery. This technical guide aims to explore the potential therapeutic targets of this compound by extrapolating from the known mechanisms of action of its close structural analogs.

Synthetic Strategy

The synthesis of this compound can be conceptually designed based on established methods for the preparation of 2-substituted-4(3H)-quinazolinones. A common and efficient route involves the condensation of anthranilic acid or its derivatives with an appropriate acetyl-donating reagent, followed by cyclization.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, adapted from general methods for 2-substituted quinazolinones.[5]

G A Anthranilic Acid B N-acetylanthranilic acid A->B Acetylation C 2-Acetyl-4H-3,1-benzoxazin-4-one B->C Cyclization (e.g., with Acetic Anhydride) D This compound C->D Amination R1 Acetic Anhydride R1->B R2 Ammonia R2->D

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from the synthesis of 2-methyl-4(3H)-quinazolinone)

This protocol provides a general procedure for the synthesis of a 2-alkyl-4(3H)-quinazolinone and can be adapted for the synthesis of the 2-acetyl derivative.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Ammonia solution (25%)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Acetylation of Anthranilic Acid: A mixture of anthranilic acid (1 mole) and acetic anhydride (1.2 moles) is heated under reflux for 2 hours. The excess acetic anhydride is removed by distillation under reduced pressure.

  • Cyclization to Benzoxazinone: The resulting N-acetylanthranilic acid is refluxed with an excess of acetic anhydride for 4 hours. The reaction mixture is cooled, and the precipitated 2-methyl-4H-3,1-benzoxazin-4-one is filtered, washed with cold ethanol, and dried.

  • Formation of Quinazolinone: The 2-methyl-4H-3,1-benzoxazin-4-one (1 mole) is dissolved in ethanol, and an excess of aqueous ammonia solution (25%) is added. The mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 2-methyl-4(3H)-quinazolinone. For the synthesis of this compound, a similar amination step would be performed on the corresponding 2-acetyl-4H-3,1-benzoxazin-4-one.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[6]

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally similar 2-substituted-4(3H)-quinazolinones, this compound is anticipated to exhibit a range of therapeutic effects, including anticancer, anti-inflammatory, and antibacterial activities.

Anticancer Activity

Quinazolinone derivatives are well-documented as potent anticancer agents, acting through various mechanisms.[2][4][7]

Potential Targets:

  • Kinases: A primary mechanism of action for many quinazolinone-based anticancer drugs is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[7][8] Potential kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).

  • Tubulin: Some quinazolinone analogs have been shown to inhibit tubulin polymerization, a critical process for microtubule formation and cell division, leading to cell cycle arrest and apoptosis.[3][7]

  • Telomerase: Certain 2-methylquinazolin-4(3H)-one derivatives have been reported to induce senescence in cancer cells by inhibiting telomerase activity.[2]

Signaling Pathway:

The following diagram illustrates a simplified kinase signaling pathway that could be targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor->RTK Inhibition

Caption: Potential inhibition of a kinase signaling pathway.

Quantitative Data (for analogous compounds):

Compound ClassTargetIC₅₀ (µM)Cancer Cell LineReference
2-Aryl-quinazolinonesTubulin polymerization1.5 - 5.0Various[7]
2-Methyl-quinazolinonesTelomeraseNot specifiedHeLa[2]
2-Substituted-quinazolinesKinase panelVariesVarious[7][9]
Anti-inflammatory Activity

Several 2-substituted quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[3][10][11]

Potential Targets:

  • Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 enzymes, which are key in the biosynthesis of prostaglandins, is a common mechanism for anti-inflammatory drugs. Some quinazolinone analogs have shown selective COX-2 inhibitory activity, which is associated with a reduced risk of gastrointestinal side effects.[12]

Signaling Pathway:

The diagram below depicts the cyclooxygenase pathway, a potential target for the anti-inflammatory action of this compound.

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor This compound Inhibitor->COX Inhibition

Caption: Potential inhibition of the COX pathway.

Quantitative Data (for analogous compounds):

Compound ClassActivityDoseModelReference
2-Methyl-quinazolinones15.1 to 32.5% edema inhibition50 mg/kg p.o.Carrageenan-induced paw edema[10]
2-Methyl-quinazolinones16.3 to 36.3% edema inhibition50 mg/kgCarrageenan-induced paw edema[3]
Antibacterial Activity

The quinazolinone scaffold is also a source of compounds with antibacterial properties against a range of pathogens.[1][13][14]

Potential Targets:

  • Penicillin-Binding Proteins (PBPs): Some 4(3H)-quinazolinone derivatives have been identified as inhibitors of PBPs, which are essential enzymes in bacterial cell wall synthesis. This mechanism is particularly effective against Gram-positive bacteria like Staphylococcus aureus.[13][15]

  • Other Bacterial Enzymes: Other potential targets could include enzymes involved in bacterial DNA replication, protein synthesis, or metabolic pathways.

Experimental Protocol (Adapted from antibacterial screening of quinazolinone derivatives):

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar/broth

  • Test compound (this compound)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

Procedure (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC):

  • A stock solution of the test compound is prepared in DMSO.

  • Serial two-fold dilutions of the compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • A standardized bacterial inoculum is added to each well.

  • The plate is incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data (for analogous compounds):

Compound ClassBacterial StrainMIC (µg/mL)Reference
4(3H)-QuinazolinonesS. aureus ATCC 29213≤ 8[13]
2-Methyl-4(3H)-quinazolinoneE. coli, K. pneumonia, P. aeruginosaNot specified (high activity)[1][14]

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential biological activities. The acetyl group at the 2-position may influence the compound's physicochemical properties, such as solubility and electronic distribution, which could in turn modulate its interaction with biological targets.

Future research should focus on the following:

  • Synthesis and Characterization: Development of a robust and efficient synthetic route for this compound and its thorough spectroscopic characterization.

  • In Vitro Screening: Evaluation of its cytotoxic, anti-inflammatory, and antibacterial activities against a panel of cancer cell lines, inflammatory markers, and pathogenic bacteria.

  • Target Identification: Elucidation of the specific molecular targets and mechanisms of action through techniques such as enzyme inhibition assays, molecular docking, and gene expression profiling.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs with modifications to the acetyl group and the quinazolinone core to optimize potency and selectivity.

The exploration of this compound and its derivatives holds promise for the discovery of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. This guide serves as a comprehensive starting point for researchers and drug development professionals to embark on this exciting area of investigation.

References

In Silico Modeling of 2-Acetyl-4(3H)-quinazolinone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 2-Acetyl-4(3H)-quinazolinone and its derivatives, a class of compounds with significant therapeutic potential. Through a comprehensive review of current research, this document outlines the key protein targets, binding interactions, and modulated signaling pathways. Detailed experimental protocols for computational analysis and a summary of quantitative interaction data are presented to facilitate further research and drug development efforts in this area.

Introduction to this compound and its Therapeutic Potential

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The this compound core, in particular, has garnered attention as a versatile starting point for the design of targeted therapeutic agents. In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, enabling the rational design of novel derivatives with improved potency and selectivity.

Key Protein Targets and Molecular Interactions

In silico studies have identified several key protein targets for this compound derivatives. These interactions are crucial for the observed biological activities.

Table 1: Summary of Protein Targets and Binding Affinities of this compound Derivatives

Compound/DerivativeTarget ProteinIn Silico MethodBinding Affinity/Score (kcal/mol)Key Interacting ResiduesReference
Derivative 1fPARP1Molecular Docking (Glide)--[1]
Derivative 1fSTAT3Molecular Docking (Glide)--[1]
Quinazolinone-morpholine hybrid (Compound 1)VEGFR2Molecular Docking-Maintained strong hydrogen bond interactions[2]
Quinazolinone derivativesMMP-13Molecular Docking-Ala238, Thr245, Thr247, Met253, Asn215, Lys140[3]
Quinazolinone derivatives (4c, 4h)Acetylcholinesterase (AChE)Molecular Docking-8.7, -8.4Tyr124, Tyr337, Tyr341, Glu202 (for 4c); Tyr124, Tyr133, Glu202 (for 4h)[4]
Quinazolinone derivative (Compound 4)AKT1Molecular Docking-10.2Tryptophan[5]
Quinazolinone derivative (Compound 9)AKT1Molecular Docking-9.8PHE193[5]
6-Bromo quinazolinone derivative (8a)EGFRMolecular Docking-6.7-[6]
6-Bromo quinazolinone derivative (8c)EGFRMolecular Docking-5.3-[6]
2-Sulfanylquinazolin-4(3H)-one derivative (Compound 2)VEGFR2Molecular Docking-7.490Asp1046[7]
Quinazolinone antibacterial (Compound 2)Penicillin-Binding Protein (PBP)In silico screening-Binds to allosteric site of PBP2a[8][9]
Quinazolin-4(3H)-one analogsEGFRMolecular Docking--[10][11]
Quinazolinone-benzyl piperidine derivatives (7b, 7e)EGFRMolecular Docking-Stronger binding energies compared to others[12]
Quinazolinone derivative (Compound 1)BRD4Molecular Docking (CDOCKER)-7.052Asn433[13]
Quinazolinone derivative (Compound 1)PARP1Molecular Docking (CDOCKER)-6.343Gly863[13]
2,4-disubstituted quinazoline derivatives (6f, 6h, 6j)Butyrylcholinesterase (BuChE)Molecular Docking-11.2, -9.9, -10.6Similar binding pattern[14]

Signaling Pathways Modulated by this compound Derivatives

The interaction of this compound derivatives with their protein targets can modulate critical signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Overactivation of this pathway is a common feature in many cancers. Certain quinazolinone derivatives have been shown to inhibit AKT1, a key kinase in this pathway, thereby impeding downstream signaling.[5]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinazolinone 2-Acetyl-4(3H)- quinazolinone Derivative Quinazolinone->AKT inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival. Several quinazolinone derivatives have been designed as EGFR inhibitors.[6][10][11][12]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Quinazolinone 2-Acetyl-4(3H)- quinazolinone Derivative Quinazolinone->EGFR inhibits

Caption: EGFR signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols for In Silico Modeling

This section provides detailed methodologies for the key computational experiments used to model the interactions of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Receptor_Prep Receptor Preparation (PDB Download, Add Hydrogens, Assign Charges) Grid_Generation Grid Box Generation (Define Binding Site) Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Docking_Run Perform Docking (e.g., AutoDock, Glide) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Clustering Pose Clustering & Scoring (Binding Energy, Docking Score) Docking_Run->Pose_Clustering Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Pose_Clustering->Interaction_Analysis

Caption: A generalized workflow for molecular docking studies.

Protocol:

  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate the 3D structure of the this compound derivative and perform energy minimization.

  • Grid Generation:

    • Define the binding site on the receptor, typically centered on the known active site or a predicted binding pocket.

    • Generate a grid box that encompasses this binding site.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, CDOCKER) to explore the conformational space of the ligand within the grid box.[13]

    • The program will generate multiple binding poses and rank them based on a scoring function.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • The binding affinity is typically reported as a docking score or binding energy in kcal/mol.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

MD_Simulation_Workflow Initial_Complex Prepare Initial Complex (from Docking) Solvation Solvation (Add Water Box) Initial_Complex->Solvation Ionization Ionization (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production_MD->Trajectory_Analysis Binding_Free_Energy Binding Free Energy Calculation (MM-PBSA/GBSA) Production_MD->Binding_Free_Energy

Caption: A typical workflow for molecular dynamics simulations.

Protocol:

  • System Preparation:

    • Use the best-docked pose of the protein-ligand complex as the starting structure.

    • Solvate the system in a periodic box of water molecules.

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at constant pressure (NPT ensemble) to ensure the correct density.

    • Run the production MD simulation for a sufficient duration (e.g., 10-100 nanoseconds) to sample the conformational space.[1][3]

  • Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

    • Calculate binding free energy using methods like MM-PBSA or MM-GBSA to get a more accurate estimation of binding affinity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity.

QSAR_Workflow Data_Collection Data Collection (Structures and Activities) Descriptor_Calculation Molecular Descriptor Calculation (2D and 3D) Data_Collection->Descriptor_Calculation Model_Building Model Building (e.g., MLR, PLS) Descriptor_Calculation->Model_Building Model_Validation Model Validation (Internal and External) Model_Building->Model_Validation Prediction Prediction of Activity for New Compounds Model_Validation->Prediction

Caption: The general workflow for developing a QSAR model.

Protocol:

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set for model development and a test set for validation.

  • Descriptor Calculation:

    • Calculate various molecular descriptors (e.g., steric, electronic, hydrophobic) for each compound in the dataset.

  • Model Development and Validation:

    • Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model correlating the descriptors with the biological activity.

    • Validate the model's predictive power using internal (e.g., cross-validation) and external (test set) validation techniques. Reliable CoMFA and CoMSIA models have been constructed for quinazolinone derivatives.[3]

Conclusion

In silico modeling is an indispensable tool in the study of this compound interactions. The methodologies outlined in this guide, including molecular docking, molecular dynamics simulations, and QSAR studies, provide a robust framework for elucidating the molecular basis of their biological activity. The identification of key protein targets and the understanding of their roles in signaling pathways offer valuable insights for the design of novel and more effective therapeutic agents based on the this compound scaffold. The presented quantitative data and detailed protocols serve as a valuable resource for researchers dedicated to advancing the development of this promising class of compounds.

References

The Ascendant Core: A Technical Review of 2-Acetyl-4(3H)-quinazolinone and Its Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the burgeoning therapeutic potential of the 4(3H)-quinazolinone scaffold, with a specific focus on 2-acetyl-4(3H)-quinazolinone and its structurally related analogs. The quinazolinone core is a privileged heterocyclic system that has garnered significant attention due to its presence in numerous natural alkaloids and its versatile pharmacological profile.[1][2][3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6][7]

This whitepaper details common synthetic pathways, summarizes key quantitative biological data, and elucidates the primary mechanisms of action, namely the inhibition of tubulin polymerization and Epidermal Growth Factor Receptor (EGFR) kinase, which are critical targets in oncology.[4][6]

I. Synthesis of 2-Substituted-4(3H)-quinazolinone Analogs

The synthesis of the 4(3H)-quinazolinone core is versatile, with several established routes. A predominant strategy involves the initial formation of a 2-substituted-3,1-benzoxazin-4-one intermediate from anthranilic acid. This intermediate is subsequently reacted with a nitrogen-containing nucleophile (e.g., ammonia, hydrazine) to yield the final quinazolinone ring system.[2][8] An alternative efficient method is the direct condensation of 2-aminobenzamide (anthranilamide) with various aldehydes or other carbonyl-containing compounds.[9][10]

For the specific synthesis of the titular this compound, a logical approach would involve the oxidation of the readily accessible 2-methyl-4(3H)-quinazolinone precursor. The general workflow for synthesizing these analogs is outlined below.

G cluster_0 Route A: From Anthranilic Acid cluster_1 Route B: From 2-Aminobenzamide A Anthranilic Acid B 2-Substituted-3,1-benzoxazin-4-one (Intermediate) A->B Acetic Anhydride or Acyl Chloride C 2-Substituted-4(3H)-quinazolinone (Final Product) B->C Nitrogen Source (e.g., NH4OAc, Amine) D 2-Aminobenzamide E 2-Substituted-4(3H)-quinazolinone (Final Product) D->E Aldehyde/Ketone + Oxidant

Caption: General Synthetic Pathways to 2-Substituted-4(3H)-quinazolinones.
Representative Experimental Protocol: Synthesis of 2-Aryl-4(3H)-quinazolinones

The following protocol is adapted from a common method for synthesizing 2-substituted quinazolinones via condensation.[10][11]

  • Reaction Setup: To a solution of 2-aminobenzamide (1.0 mmol) in dimethyl sulfoxide (DMSO, 3 mL), add the desired aromatic aldehyde (1.1 mmol).

  • Reaction Execution: Heat the resulting mixture at 120°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion (typically 2-4 hours), the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and then dried. The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2-aryl-4(3H)-quinazolinone derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

II. Biological Activities of 4(3H)-Quinazolinone Analogs

Quinazolinone derivatives have been extensively evaluated for their antiproliferative activities against a wide array of human cancer cell lines. Their potency is highly dependent on the nature and position of substituents on the heterocyclic core.[4] The tables below summarize the quantitative antiproliferative and enzyme inhibitory activities of selected potent analogs from recent studies.

Table 1: Antiproliferative Activity of Quinazolinone Analogs against Human Cancer Cell Lines

Compound ID2-Position Substituent3-Position SubstituentCancer Cell LineActivity (GI₅₀/IC₅₀)Reference
6d Varied ArylPhenylNCI-H460 (Lung)0.789 µM (GI₅₀)[13]
7b Aryl SulfamateHDU-145 (Prostate)300 nM (GI₅₀)[14]
7j Aryl SulfamateHDU-145 (Prostate)50 nM (GI₅₀)[14]
17 2-MethoxyphenylHJurkat (Leukemia)< 5 µM (IC₅₀)[9][10]
17 2-MethoxyphenylHNB4 (Leukemia)< 5 µM (IC₅₀)[9][10]
39 Naphthalen-1-ylHHT29 (Colon)< 50 nM (GI₅₀)[15]
39 Naphthalen-1-ylHA2780 (Ovarian)< 50 nM (GI₅₀)[15]
5k Substituted PhenoxymethylMethylA549 (Lung)1.12 µM (IC₅₀)[16]
Cpd 17 2-Methoxyphenyl + Side ChainHVarious (9 lines)Low µM range[17]

Table 2: Enzyme Inhibitory Activity of Quinazolinone Analogs

Compound IDTarget EnzymeActivity (IC₅₀)Reference
6d EGFR Kinase0.069 µM[13]
5k EGFRwt-TK10 nM[16]
6d (related) EGFR Kinase0.77 µM[18]
2a Tubulin Polymerization0.77 µM[19]

III. Mechanisms of Action

The anticancer effects of 4(3H)-quinazolinone analogs are primarily attributed to their interaction with key cellular targets involved in cell division and signaling. The two most prominent mechanisms are the inhibition of tubulin polymerization and the modulation of EGFR signaling pathways.[4]

A. Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for the formation of the mitotic spindle during cell division.[6] Several quinazolinone derivatives function as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[14][19][20] This binding event prevents the conformational changes required for tubulin polymerization, leading to microtubule network disruption, mitotic arrest in the G2/M phase of the cell cycle, and subsequent induction of apoptosis.[15][19]

Caption: Mechanism of Tubulin Polymerization Inhibition by Quinazolinone Analogs.
B. Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[13] Its overexpression or mutation is a hallmark of many cancers.[18] The quinazolinone scaffold is a cornerstone of numerous clinically approved EGFR tyrosine kinase inhibitors (TKIs).[17][21] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR. This prevents receptor autophosphorylation and blocks the activation of downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately suppressing tumor cell growth and survival.[16][18]

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS RAS/RAF/MEK/ERK Pathway EGFR->RAS Phosphorylates & Activates PI3K PI3K/AKT Pathway EGFR->PI3K Phosphorylates & Activates Drug Quinazolinone Inhibitor Drug->EGFR Competes with ATP & INHIBITS ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Mechanism of EGFR Kinase Inhibition by Quinazolinone Analogs.

IV. Conclusion and Future Outlook

The 4(3H)-quinazolinone scaffold remains a highly valuable and versatile template in the design of novel therapeutic agents, particularly in oncology. Analogs have demonstrated potent, low nanomolar efficacy through well-defined mechanisms of action, including the disruption of microtubule dynamics and the inhibition of critical cell signaling pathways like EGFR. The synthetic tractability of the quinazolinone core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles.[22] Future research will likely focus on creating hybrid molecules that target multiple pathways simultaneously and on optimizing analogs to overcome clinical resistance mechanisms.

References

Methodological & Application

Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 2-Acetyl-4(3H)-quinazolinone, a heterocyclic compound of interest in medicinal chemistry and drug development. The quinazolinone scaffold is a core structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. This protocol details a reliable and accessible synthetic route via the cyclocondensation of anthranilamide with ethyl acetoacetate. The straightforward procedure, coupled with the readily available starting materials, makes this method suitable for both academic research and process development settings. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, and purification methods, along with a summary of key analytical data for the synthesized compound. Adherence to standard laboratory safety practices is essential when performing this synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials and the final product, this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateMelting Point (°C)
AnthranilamideC₇H₈N₂O136.15White to off-white solid109-111
Ethyl AcetoacetateC₆H₁₀O₃130.14Colorless liquid-45
This compound C₁₀H₈N₂O₂ [1]188.18 [1]Solid 231-233 (for 2-methyl derivative) [2]

Note: The melting point for the 2-methyl analog is provided as a reference due to the limited availability of specific data for the 2-acetyl derivative in the searched literature.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from anthranilamide and ethyl acetoacetate. The reaction proceeds via a cyclocondensation mechanism.

Materials and Reagents:

  • Anthranilamide (2-aminobenzamide)

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a suitable solvent like Dowtherm A or glacial acetic acid

  • Ethanol (for recrystallization)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

Equipment:

  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath with a magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Glass stirring rod

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place a magnetic stir bar. Add anthranilamide (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Solvent/Catalyst Addition: To the flask, add a suitable solvent and/or catalyst. For a solvent-free approach, polyphosphoric acid can be used as both a catalyst and a reaction medium. Alternatively, a high-boiling solvent such as Dowtherm A or glacial acetic acid can be employed.

  • Reaction: Attach a reflux condenser to the flask and place it in a heating mantle or an oil bath. Heat the reaction mixture to a temperature of 140-160°C with continuous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Neutralization and Precipitation: Neutralize the aqueous mixture by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic. A solid precipitate of crude this compound should form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic impurities.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70°C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A Anthranilamide C Mix & Heat (140-160°C) A->C B Ethyl Acetoacetate B->C D Quench in Water C->D Cool E Neutralize (NaHCO3) D->E F Filter E->F G Recrystallize (Ethanol) F->G H This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 2-Acetyl-4(3H)-quinazolinone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4(3H)-quinazolinone is a naturally occurring cytotoxic alkaloid that has garnered interest in the field of medicinal chemistry.[1][2] Isolated from the fungus Fusarium lateritium Nees, this quinazolinone derivative serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] Its intrinsic biological activity and its utility as a synthetic intermediate make it a valuable tool for drug discovery and development. This document provides an overview of its applications, quantitative biological data, detailed experimental protocols, and insights into its mechanism of action.

Biological Activities and Quantitative Data

This compound has been identified as a cytotoxic agent, indicating its potential as an anticancer compound.[1][2] Furthermore, it serves as a key starting material for the synthesis of derivatives with a range of biological activities, including the inhibition of bacterial biofilm formation.

While extensive quantitative data for the parent compound is still emerging, preliminary studies have indicated its cytotoxic nature. One study reported cytotoxicity to host cells at concentrations greater than 6 µg/mL. Derivatives of this compound have shown significant activity in various assays. For instance, a series of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, synthesized from this compound, have demonstrated potent antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibiofilm Activity of this compound Derivatives against MRSA

Compound IDSubstituent (Aryl Group)IC50 (µM)
5h 2,4,6-trimethoxyphenyl21.2
5j 4-(methylthio)phenyl22.4
5k 3-bromophenyl20.7

Data sourced from a study on novel 4(3H)-quinazolinonyl aminopyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a reported synthetic scheme and may require optimization.

Materials:

  • 2-Aminobenzamide

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, combine 2-aminobenzamide (1 equivalent) and ethyl acetoacetate (1.2 equivalents). Heat the mixture at 160-180°C for 2 hours.

  • Cyclization: Cool the reaction mixture to 100°C and add polyphosphoric acid (PPA) (10 times the weight of 2-aminobenzamide). Stir the mixture at 120-130°C for 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

DOT Diagram: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound Start Start Condensation Condensation of 2-Aminobenzamide and Ethyl Acetoacetate Start->Condensation Heat Cyclization Cyclization using PPA Condensation->Cyclization Add PPA Workup Aqueous Work-up and Neutralization Cyclization->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Characterization Purification->Characterization End End Characterization->End

Caption: Synthetic workflow for this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic activity of this compound against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

DOT Diagram: MTT Assay Workflow

G cluster_assay MTT Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat Cells with This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Mechanism of Action and Signaling Pathways

The precise mechanism of the cytotoxic action of this compound is not yet fully elucidated. However, the quinazolinone scaffold is known to interact with various biological targets. Derivatives of 4(3H)-quinazolinone have been reported to exert their anticancer effects through mechanisms such as:

  • Inhibition of Tubulin Polymerization: Disrupting the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.

  • Kinase Inhibition: Targeting various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.

Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound.

DOT Diagram: Potential Mechanisms of Action for Quinazolinone Scaffolds

G cluster_mechanism Potential Anticancer Mechanisms of Quinazolinone Scaffolds Quinazolinone Quinazolinone Scaffold Tubulin Tubulin Polymerization Quinazolinone->Tubulin Inhibits Kinases Protein Kinases Quinazolinone->Kinases Inhibits Apoptosis_Pathways Apoptosis Pathways Quinazolinone->Apoptosis_Pathways Induces Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Kinases->Inhibition_of_Proliferation Cell_Death Apoptotic Cell Death Apoptosis_Pathways->Cell_Death

Caption: Potential anticancer mechanisms of the quinazolinone scaffold.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Its inherent cytotoxicity and its utility as a synthetic precursor for more complex molecules underscore its importance in medicinal chemistry. The provided protocols offer a foundation for researchers to synthesize and evaluate this compound and its analogs. Further investigation into its mechanism of action will be crucial for the rational design of next-generation quinazolinone-based drugs.

References

Application Notes and Protocols for Bioactivity Screening of 2-Acetyl-4(3H)-quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives, a prominent class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] Among these, 2-Acetyl-4(3H)-quinazolinone and its derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] This document provides a comprehensive guide to performing bioactivity screening of this compound derivatives, complete with detailed experimental protocols and data presentation guidelines.

The therapeutic potential of quinazolinone derivatives often stems from their ability to interact with various biological targets. For instance, they have been shown to inhibit key enzymes involved in cell signaling pathways, such as receptor tyrosine kinases (e.g., EGFR), phosphatidylinositol-3-kinase (PI3K), and histone deacetylases (HDACs).[1][5][6][7] Furthermore, some derivatives can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways and inhibit angiogenesis.[1][8] Their antimicrobial properties are attributed to mechanisms like the inhibition of dihydrofolate reductase (DHFR) or disruption of bacterial cell wall synthesis.[2]

These application notes will detail the necessary steps to evaluate the cytotoxic, antimicrobial, and enzyme inhibitory activities of novel this compound derivatives.

Experimental Workflow

The overall workflow for the bioactivity screening of this compound derivatives can be visualized as a multi-step process, starting from the synthesis of the compounds to the final data analysis and hit identification.

Experimental Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Hit Identification synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Screening (e.g., Cytotoxicity Assay) purification->primary_screening secondary_screening Secondary Screening (e.g., Antimicrobial, Enzyme Inhibition) primary_screening->secondary_screening data_analysis Data Analysis (IC50/MIC Determination) secondary_screening->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies hit_identification Hit Compound Identification sar_studies->hit_identification

Caption: General workflow for bioactivity screening.

I. Anticancer Activity Screening

A primary area of investigation for quinazolinone derivatives is their potential as anticancer agents.[1][9][10] The screening typically involves evaluating their cytotoxicity against various cancer cell lines and elucidating the underlying mechanism of action.

Signaling Pathways in Cancer Targeted by Quinazolinone Derivatives

Quinazolinone derivatives have been reported to interfere with several critical signaling pathways implicated in cancer progression, such as the PI3K/Akt and EGFR pathways. They can also induce apoptosis through the activation of caspases.

Anticancer Signaling Pathways Quinazolinone 2-Acetyl-4(3H)- quinazolinone Derivative EGFR EGFR Quinazolinone->EGFR Inhibition PI3K PI3K Quinazolinone->PI3K Inhibition Caspases Caspases Quinazolinone->Caspases Activation EGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Targeted anticancer signaling pathways.

Protocol 1: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[9]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer)[9][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. The final concentrations may range from 0.1 to 100 µM.[9] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Data

Summarize the IC₅₀ values for different derivatives against various cell lines in a table for easy comparison.

Compound IDDerivative SubstitutionIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG2
1a R = HDataDataData
1b R = 4-ClDataDataData
1c R = 4-NO₂DataDataData
Doxorubicin Positive ControlDataDataData

II. Antimicrobial Activity Screening

Quinazolinone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][11][12][13] Screening for antimicrobial activity is crucial to identify potential new anti-infective agents.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity Data

Present the MIC values in a clear, tabular format.

Compound IDDerivative SubstitutionMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
2a R = HDataDataData
2b R = 4-BrDataDataData
2c R = 2,4-diClDataDataData
Ciprofloxacin Positive ControlDataDataNA
Fluconazole Positive ControlNANAData

III. Enzyme Inhibition Assays

The biological activity of this compound derivatives is often linked to their ability to inhibit specific enzymes.[7][14][15][16] Performing enzyme inhibition assays can help to identify the molecular targets of these compounds.

Logical Relationship for Enzyme Inhibition Screening

The screening process for enzyme inhibitors follows a logical progression from identifying the target enzyme to validating the inhibitory activity of the compounds.

Enzyme Inhibition Screening Target_Selection Target Enzyme Selection (e.g., PI3K, HDAC, Urease) Assay_Development Assay Development & Validation Target_Selection->Assay_Development Primary_Screening Primary Screening of Quinazolinone Derivatives Assay_Development->Primary_Screening Hit_Confirmation Hit Confirmation & IC50 Determination Primary_Screening->Hit_Confirmation Mechanism_Studies Mechanism of Action Studies Hit_Confirmation->Mechanism_Studies

Caption: Logical flow of enzyme inhibition screening.

Protocol 3: PI3K Enzyme Inhibition Assay (Example)

This protocol describes a general method for assessing the inhibitory activity of this compound derivatives against PI3K, a key enzyme in cancer signaling.[7]

Materials:

  • Recombinant human PI3K enzyme

  • This compound derivatives

  • ATP and substrate (e.g., PIP2)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the PI3K enzyme, the test compound or vehicle control, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the enzyme activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Enzyme Inhibition Data

Tabulate the IC₅₀ values for the tested derivatives against the target enzyme.

Compound IDDerivative SubstitutionIC₅₀ (nM) vs. PI3Kδ
3a R = HData
3b R = 5-FData
3c R = 6-ClData
Idelalisib Positive ControlData

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the systematic bioactivity screening of this compound derivatives. By evaluating their anticancer, antimicrobial, and enzyme inhibitory activities, researchers can identify promising lead compounds for further drug development. The structured presentation of quantitative data in tables and the visualization of complex biological processes through diagrams will facilitate the interpretation of results and aid in making informed decisions for future research directions.

References

Application Notes and Protocols for the Quantification of 2-Acetyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Acetyl-4(3H)-quinazolinone in various matrices. The methodologies described are based on established analytical techniques for quinazolinone derivatives and can be adapted and validated for specific research needs.

Introduction

This compound is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for its diverse pharmacological activities. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of synthesized materials. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), two common and powerful techniques for small molecule quantification.

Analytical Techniques Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique suitable for the quantification of this compound in relatively clean sample matrices, such as in-process reaction monitoring and analysis of purified compounds. For more complex matrices like biological fluids (plasma, urine), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the proposed analytical methods for this compound. These values are representative and should be confirmed during in-house method validation.

Table 1: HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Performance (Hypothetical Data)

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is suitable for the analysis of this compound in bulk materials or from reaction mixtures.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation

  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B

    • 13-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

4. Sample Preparation

  • For Bulk Material/Reaction Mixtures:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Methanol or Acetonitrile) to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

5. Calibration Curve Preparation

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in Methanol).

  • Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Inject each standard in triplicate to construct the calibration curve.

6. Data Analysis

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the unknown samples using the linear regression equation of the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing Sample Weigh and Dissolve Sample Filter Filter (0.45 µm) Sample->Filter HPLC Inject into HPLC-UV Filter->HPLC Standard Prepare Calibration Standards Standard->HPLC Data Data Acquisition HPLC->Data Integration Peak Integration Data->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

Protocol 2: Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • C18 reverse-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Instrumentation

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: (A representative gradient)

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5-95% B

      • 3.0-3.5 min: 95% B

      • 3.5-3.6 min: 95-5% B

      • 3.6-5.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of the standard)

      • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

    • Source Parameters: To be optimized for the specific instrument (e.g., Capillary voltage, Gas temperature, Gas flow).

4. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Transfer to an autosampler vial for analysis.

5. Calibration Curve and Quality Control (QC) Sample Preparation

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Spike blank plasma with the stock solution to create calibration standards (e.g., 0.1 - 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Process the calibration standards and QC samples using the same sample preparation procedure as the unknown samples.

6. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the unknown samples from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample Spike Add Acetonitrile with Internal Standard Plasma->Spike Vortex Vortex Spike->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS MRM MRM Data Acquisition LCMS->MRM Integration Peak Area Integration MRM->Integration Ratio Calculate Area Ratio Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: Workflow for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of analytical technique and the sample matrix complexity.

Analytical_Technique_Selection Matrix Sample Matrix Complexity Simple Simple Matrix (e.g., Bulk Drug, Reaction Mixture) Matrix->Simple Low Complex Complex Matrix (e.g., Plasma, Urine) Matrix->Complex High HPLC HPLC-UV Simple->HPLC Sufficient Sensitivity & Selectivity LCMS LC-MS/MS Complex->LCMS Requires High Sensitivity & Selectivity

Caption: Selection of analytical technique.

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 2-Acetyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The core structure of quinazolinone serves as a scaffold for the development of novel therapeutic agents that can induce cell cycle arrest and apoptosis in cancer cells.[3][4][5] 2-Acetyl-4(3H)-quinazolinone is a member of this family, and understanding its cytotoxic potential is crucial for its development as a potential anticancer drug.

These application notes provide detailed protocols for essential cell-based assays to evaluate the cytotoxicity of this compound. The described methods include the MTT assay for cell viability, the LDH assay for cytotoxicity, and assays for apoptosis detection (Annexin V-FITC/PI and Caspase-3/7 activity). Furthermore, potential signaling pathways involved in quinazolinone-induced cell death are illustrated.

Data Presentation: Cytotoxicity of this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate data presentation. Actual experimental results may vary.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48 hours of Treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma25.5
HeLaCervical Cancer32.8
A549Lung Carcinoma45.2
HepG2Hepatocellular Carcinoma38.7

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound for 24 hours.

Cell LineConcentration (µM)% Cytotoxicity (LDH Release)
MCF-71015.2 ± 2.1
2535.8 ± 3.5
5065.4 ± 4.2
HeLa1012.5 ± 1.8
3030.1 ± 2.9
6058.9 ± 3.7

Table 3: Apoptosis Induction by this compound in MCF-7 cells for 48 hours.

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
0 (Control)2.1 ± 0.51.5 ± 0.31.0
1012.8 ± 1.25.2 ± 0.82.5
2528.4 ± 2.515.7 ± 1.94.8
5035.1 ± 3.125.3 ± 2.47.2

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[8]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is a marker of cytotoxicity.[4]

Materials:

  • Cells and this compound as in the MTT assay

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of this compound and incubate for the desired duration.

  • Include the following controls: untreated cells (spontaneous LDH release), vehicle control, and a maximum LDH release control (treat cells with lysis buffer 30 minutes before the end of the incubation).[3]

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution (if required by the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Assays

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cells and this compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour of staining.

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and this compound

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate.

  • Treat with this compound for the desired time.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Visualizations

Experimental Workflow

experimental_workflow cluster_assays Cytotoxicity Assays MTT MTT Assay (Cell Viability) Data_Analysis Data Analysis (IC50, % Cytotoxicity, % Apoptosis) MTT->Data_Analysis LDH LDH Assay (Cytotoxicity) LDH->Data_Analysis Apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) Apoptosis->Data_Analysis Start Cell Seeding (e.g., MCF-7, HeLa) Treatment Treatment with This compound Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Incubation->MTT Incubation->LDH Incubation->Apoptosis

Caption: Workflow for assessing the cytotoxicity of this compound.

Signaling Pathways

Note: The following diagrams illustrate general apoptosis pathways that may be induced by quinazolinone derivatives. The specific pathway for this compound requires experimental validation.

Intrinsic (Mitochondrial) Apoptosis Pathway

intrinsic_pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bcl2->Mitochondrion Bax->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

Extrinsic (Death Receptor) Apoptosis Pathway

extrinsic_pathway Compound This compound DeathReceptor Death Receptor (e.g., TNFR) Compound->DeathReceptor Sensitizes FADD FADD (Adaptor Protein) DeathReceptor->FADD DISC DISC Formation FADD->DISC Casp8 Caspase-8 (Initiator) DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized extrinsic apoptosis pathway for this compound.

References

Application Notes and Protocols for Studying 2-Acetyl-4(3H)-quinazolinone Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds recognized for their broad spectrum of biological activities. This structural motif is a key pharmacophore in numerous clinically used drugs and molecules under investigation for various therapeutic applications. The diverse pharmacological profile of quinazolinones stems from their ability to interact with a wide array of enzymes, modulating their activity and influencing critical biological pathways. Derivatives of the quinazolinone scaffold have demonstrated inhibitory effects on enzymes such as tyrosinase, urease, α-glucosidase, and acetylcholinesterase, implicating their potential in the treatment of hyperpigmentation, ulcers, diabetes, and neurodegenerative diseases, respectively.

This document provides a comprehensive set of experimental protocols for studying the enzyme inhibitory potential of 2-Acetyl-4(3H)-quinazolinone, a specific derivative of the quinazolinone core. The following sections detail the methodologies for in vitro enzyme inhibition assays, present a structured format for data comparison, and visualize the relevant biological pathways and experimental workflows. While specific inhibitory data for this compound is not extensively available, the provided protocols are robust and widely applicable for screening this compound and its analogues against a panel of relevant enzymatic targets.

Data Presentation: Inhibitory Activities of Representative Quinazolinone Derivatives

The following table summarizes the inhibitory activities of various quinazolinone derivatives against several key enzymes. This data is intended to be representative of the potential of this class of compounds and to provide a benchmark for the evaluation of this compound.

Compound ClassTarget EnzymeIC50 / KiReference CompoundReference IC50 / Ki
Quinazolinone DerivativesTyrosinaseVaries (µM range)Kojic AcidVaries
Quinazolinone-Thiadiazole HybridsUrease1.55 ± 0.11 µg/mLThiourea15.08 ± 0.71 µg/mL[1]
Quinazolinone-Triazole Conjugatesα-Glucosidase4.8–140.2 µM[2]Acarbose750.0 µM[2]
Benzylidenaminoquinazolin-4(3H)-onesAcetylcholinesterase (AChE)2.97 µMTacrine-

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against four key enzymes.

Tyrosinase Inhibition Assay

This protocol is adapted from the DOPA-chrome formation method.[3]

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Potassium Phosphate Buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 0.1 M potassium phosphate buffer (pH 6.8).

    • Prepare a 10 mM L-DOPA solution in the same buffer.

    • Prepare stock solutions of this compound and kojic acid in DMSO. Further dilute with the phosphate buffer to obtain a range of test concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control).

    • Add 40 µL of the tyrosinase solution (e.g., 30 U/mL final concentration) to each well.

    • Add 100 µL of 0.1 M phosphate buffer (pH 6.8).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA to each well.

    • Incubate the plate at 37°C for 20 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 475 nm using a microplate reader.

    • The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the reaction with DMSO.

      • A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Urease Inhibition Assay

This protocol is based on the measurement of ammonia production.

Materials:

  • Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500)

  • Urea

  • Thiourea (positive control)

  • This compound (test compound)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Nessler's Reagent or a commercial ammonia assay kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare stock solutions of this compound and thiourea in a suitable solvent (e.g., DMSO) and dilute to test concentrations with the buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 25 µL of the urease enzyme solution to each well.

    • Pre-incubate at 30°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the urea solution.

    • Incubate at 30°C for 30 minutes.

  • Measurement and Calculation:

    • Stop the reaction and measure the amount of ammonia produced using a suitable method (e.g., addition of Nessler's reagent and measuring absorbance at 450 nm, or following the protocol of a commercial ammonia assay kit).

    • The percentage of urease inhibition is calculated as follows: % Inhibition = [1 - (A_sample / A_control)] x 100 Where:

      • A_control is the absorbance of the reaction without an inhibitor.

      • A_sample is the absorbance of the reaction with the test compound.

    • Determine the IC50 value from a dose-response curve.

α-Glucosidase Inhibition Assay

This protocol uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • 0.1 M Phosphate Buffer (pH 6.8)

  • 0.1 M Sodium Carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

    • Prepare a solution of pNPG (e.g., 3 mM) in phosphate buffer.

    • Prepare stock solutions of this compound and acarbose in a suitable solvent and dilute to test concentrations with the buffer.

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of the test compound solution.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Pre-incubate at 37°C for 10 minutes.[4]

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Incubate at 37°C for 10 minutes.[4]

  • Measurement and Calculation:

    • Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution.[4]

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

    • The percentage of α-glucosidase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the Ellman's method.[5][6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich, Cat. No. C3389)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare an AChE solution (e.g., 1 U/mL) in phosphate buffer.[5]

    • Prepare a 14 mM ATCI solution in phosphate buffer.[5]

    • Prepare a 10 mM DTNB solution in phosphate buffer.[5]

    • Prepare stock solutions of the test compound and positive control in a suitable solvent and dilute to test concentrations with the buffer.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of phosphate buffer.[5]

    • Add 10 µL of the test compound solution.[5]

    • Add 10 µL of the AChE solution.[5]

    • Incubate at 25°C for 10 minutes.[5]

    • Add 10 µL of DTNB solution to each well.[5]

    • Initiate the reaction by adding 10 µL of ATCI solution.[5]

  • Measurement and Calculation:

    • Measure the absorbance at 412 nm immediately and monitor for 10-15 minutes in kinetic mode.

    • The rate of reaction is determined from the slope of the absorbance versus time plot.

    • The percentage of AChE inhibition is calculated as follows: % Inhibition = [1 - (Rate_sample / Rate_control)] x 100

    • Determine the IC50 value from a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the biological pathways in which the target enzymes are involved.

Tyrosinase_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Quinazolinone 2-Acetyl-4(3H)- quinazolinone Quinazolinone->Tyrosinase Inhibition

Caption: The Melanogenesis Pathway and the inhibitory action of this compound on Tyrosinase.

Urease_Pathway Urea Urea ((NH2)2CO) Carbamate Carbamate Urea->Carbamate Ammonia1 Ammonia (NH3) Urea->Ammonia1 CarbonicAcid Carbonic Acid Carbamate->CarbonicAcid Ammonia2 Ammonia (NH3) Carbamate->Ammonia2 Urease Urease Urease->Carbamate Quinazolinone 2-Acetyl-4(3H)- quinazolinone Quinazolinone->Urease Inhibition

Caption: The Urease-catalyzed hydrolysis of urea and its inhibition.

Alpha_Glucosidase_Pathway Carbohydrates Complex Carbohydrates (e.g., Starch) Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides Digestion Glucose Glucose Oligosaccharides->Glucose Hydrolysis Alpha_Glucosidase α-Glucosidase Alpha_Glucosidase->Glucose Quinazolinone 2-Acetyl-4(3H)- quinazolinone Quinazolinone->Alpha_Glucosidase Inhibition AChE_Pathway cluster_0 Cholinergic Synapse Acetylcholine Acetylcholine (ACh) Choline Choline Acetylcholine->Choline Acetate Acetate Acetylcholine->Acetate AChE Acetylcholinesterase (AChE) AChE->Choline Quinazolinone 2-Acetyl-4(3H)- quinazolinone Quinazolinone->AChE Inhibition Synaptic_Cleft Synaptic Cleft Experimental_Workflow Start Start: Compound (this compound) Prep Prepare Stock Solutions (Compound, Enzyme, Substrate, Buffers) Start->Prep Assay Perform Enzyme Inhibition Assay (e.g., Tyrosinase, Urease, etc.) Prep->Assay Measure Measure Activity (Spectrophotometry) Assay->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate Data Data Analysis and Comparison Calculate->Data End End: Characterize Inhibitory Profile Data->End

References

Application Notes and Protocols: Derivatization of the Acetyl Group of 2-Acetyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical modification of the acetyl group at the 2-position of the 4(3H)-quinazolinone scaffold. This versatile starting material can be derivatized to generate a diverse library of compounds with potential therapeutic applications. The protocols outlined below focus on the synthesis of chalcones, pyrazoles, and isoxazoles, which are classes of compounds known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Introduction

The 4(3H)-quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The presence of an acetyl group at the 2-position offers a reactive handle for a variety of chemical transformations, allowing for the exploration of structure-activity relationships and the development of novel drug candidates. The active methylene group of the acetyl moiety is particularly amenable to condensation reactions, while the carbonyl group can participate in cyclization reactions to form various heterocyclic systems. This document details the synthesis of the starting material, 2-Acetyl-4(3H)-quinazolinone, and subsequent derivatization strategies.

Synthesis of the Starting Material: this compound

The synthesis of this compound is typically achieved through the condensation of anthranilamide with ethyl acetoacetate. This reaction provides a straightforward and efficient route to the desired starting material.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilamide (1 equivalent) and ethyl acetoacetate (1.2 equivalents).

  • Solvent: Add a suitable high-boiling point solvent such as dimethylformamide (DMF) or use neat conditions.

  • Reaction Conditions: Heat the reaction mixture at 140-150 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like ethanol to afford pure this compound.

Derivatization of the Acetyl Group: Synthesis of Chalcones

The active methylene protons of the acetyl group in this compound can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield the corresponding α,β-unsaturated ketones, commonly known as chalcones. These chalcone derivatives are valuable intermediates for the synthesis of other heterocyclic compounds and often exhibit significant biological activity themselves.

General Experimental Protocol: Synthesis of 2-(3-Aryl-1-oxoprop-2-en-1-yl)-4(3H)-quinazolinones (Chalcones)
  • Reaction Setup: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1.1 equivalents) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Catalyst: Add a catalytic amount of a base, such as aqueous sodium hydroxide (10-20%) or potassium hydroxide, dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates the progress of the reaction. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid to a pH of 5-6.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield the pure chalcone derivative.

Quantitative Data for Chalcone Synthesis
EntryAldehyde SubstituentTypical Yield (%)
1Phenyl75-85
24-Chlorophenyl80-90
34-Methoxyphenyl70-80
44-Nitrophenyl85-95
52-Hydroxyphenyl65-75

Yields are representative and may vary based on specific reaction conditions and the nature of the substituent.

Synthesis of Pyrazole Derivatives

The chalcone derivatives obtained from the Claisen-Schmidt condensation serve as excellent precursors for the synthesis of pyrazole-containing quinazolinones. The reaction of the α,β-unsaturated ketone system of the chalcone with hydrazine hydrate or its derivatives leads to the formation of a five-membered pyrazole ring.

General Experimental Protocol: Synthesis of 2-(5-Aryl-4,5-dihydro-1H-pyrazol-3-yl)-4(3H)-quinazolinones
  • Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

  • Reagent: Add hydrazine hydrate (1.5 equivalents) or a substituted hydrazine to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be directly filtered. Alternatively, the solvent can be removed under reduced pressure.

  • Isolation and Purification: The resulting solid is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol, DMF) to afford the pure pyrazole derivative.

Quantitative Data for Pyrazole Synthesis
EntryChalcone (Aryl group)Hydrazine ReagentTypical Yield (%)
1PhenylHydrazine hydrate70-80
24-ChlorophenylHydrazine hydrate75-85
34-MethoxyphenylPhenylhydrazine65-75

Yields are representative and may vary based on specific reaction conditions.

Synthesis of Isoxazole Derivatives

In a similar fashion to pyrazole synthesis, the chalcone intermediates can be used to construct isoxazole-functionalized quinazolinones. The reaction of the α,β-unsaturated ketone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the isoxazole ring.

General Experimental Protocol: Synthesis of 2-(5-Aryl-4,5-dihydroisoxazol-3-yl)-4(3H)-quinazolinones
  • Reaction Setup: Dissolve the chalcone derivative (1 equivalent) in a suitable solvent such as ethanol.

  • Reagents: Add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or potassium hydroxide (2 equivalents) to the solution.

  • Reaction Conditions: Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to give the pure isoxazole derivative.

Quantitative Data for Isoxazole Synthesis
EntryChalcone (Aryl group)Typical Yield (%)
1Phenyl65-75
24-Chlorophenyl70-80
34-Methoxyphenyl60-70

Yields are representative and may vary based on specific reaction conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the key synthetic pathways described in these application notes.

Derivatization_Workflow start This compound chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazole Pyrazole Derivative chalcone->pyrazole Cyclization isoxazole Isoxazole Derivative chalcone->isoxazole Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazole hydroxylamine Hydroxylamine HCl hydroxylamine->isoxazole

Caption: General workflow for the derivatization of this compound.

Signaling_Pathway_Logic title Synthetic Logic start This compound (Starting Material) intermediate α,β-Unsaturated Ketone (Chalcone Intermediate) start->intermediate Condensation with Aldehyde product1 Pyrazole-Quinazolinone (Final Product) intermediate->product1 Reaction with Hydrazine product2 Isoxazole-Quinazolinone (Final Product) intermediate->product2 Reaction with Hydroxylamine

Caption: Logical relationship of the synthetic steps.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Acetyl-4(3H)-quinazolinone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality starting materials: Degradation of anthranilic acid or acetic anhydride. 3. Moisture in the reaction: Water can hydrolyze intermediates. 4. Inefficient cyclization: The cyclization of the intermediate to the final product may be slow or incomplete.1. Optimize reaction conditions: Increase reaction time and/or temperature. Consider using microwave irradiation to potentially improve yields and shorten reaction times[1]. 2. Use fresh, high-purity reagents: Ensure starting materials are pure and dry. 3. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. 4. Choice of solvent: Solvents like DMF have been shown to improve yields in similar reactions[2].
Formation of Side Products 1. Self-condensation of starting materials. 2. Decomposition of the product under harsh reaction conditions. 3. Side reactions involving impurities in the starting materials. 1. Control stoichiometry: Use a precise molar ratio of reactants. 2. Monitor the reaction: Use techniques like TLC to monitor the progress and stop the reaction once the product is formed. 3. Purify starting materials: If impurities are suspected, purify the starting materials before use.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Formation of a complex mixture of products. 3. Product co-precipitates with byproducts or unreacted starting materials. 1. Choose an appropriate solvent for precipitation/crystallization. 2. Optimize chromatography conditions: If column chromatography is used, screen different solvent systems to achieve good separation. 3. Perform a work-up procedure: An aqueous work-up can help remove water-soluble impurities before purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process. First, anthranilic acid is reacted with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with a suitable amine source to yield the desired 2-substituted-4(3H)-quinazolinone[3][4][5]. For this compound, further modification at the 2-position would be necessary, or a different synthetic strategy starting with a different precursor might be employed.

Q2: How can I improve the yield of the initial benzoxazinone intermediate?

A2: The reaction of anthranilic acid with acetic anhydride is typically high-yielding. To maximize the yield, ensure the use of a slight excess of acetic anhydride and heat the reaction mixture, often under reflux[4]. The absence of water is also crucial to prevent the hydrolysis of the anhydride and the product.

Q3: Are there any one-pot synthesis methods available?

A3: Yes, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. These methods often involve the reaction of an isatoic anhydride, an amine, and an orthoester under thermal or microwave conditions and can provide excellent yields[6]. While not specific to the 2-acetyl derivative, this approach could be adapted.

Q4: What role does a catalyst play in this synthesis?

A4: While some syntheses proceed without a catalyst, others utilize catalysts to improve reaction rates and yields. For instance, copper-catalyzed reactions have been described for the synthesis of certain quinazolinone derivatives[7][8]. The choice of catalyst depends on the specific reaction mechanism.

Q5: How does microwave-assisted synthesis compare to conventional heating?

A5: Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for the synthesis of quinazolinone derivatives compared to conventional heating methods[1].

Experimental Protocols

General Protocol for the Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)
  • In a round-bottom flask equipped with a reflux condenser, add anthranilic acid.

  • Slowly add an excess of acetic anhydride (e.g., 3-5 equivalents).

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, 2-methyl-4H-3,1-benzoxazin-4-one, will often precipitate.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum.

General Protocol for the Synthesis of 2-Substituted-4(3H)-quinazolinones from Benzoxazinone
  • Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate in a suitable solvent (e.g., DMF, ethanol)[2].

  • Add the desired amine (e.g., ammonia or an ammonium salt) to the solution.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration and purify by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various 2-substituted quinazolin-4(3H)-ones using different methods, which can provide a benchmark for expected yields.

Starting Materials Reaction Conditions Product Yield (%) Reference
Anthranilic acid, Acetic anhydride, Various aminesMicrowave irradiation, solvent-free2-Methyl-3-substituted-quinazolin-4(3H)-onesGood to excellent[4]
Isatoic anhydride, Amine, OrthoesterConventional heating (120°C, 5h) or Microwave (140°C, 20-30 min)2,3-Disubstituted quinazolin-4(3H)-onesExcellent[6]
5-Bromoanthranilic acid, 3-Chloropropionyl chloride, Hydrazine hydrateReflux in DMF7-Bromo-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one68[2]
5-Bromoanthranilic acid, 3-Chloropropionyl chloride, Hydrazine hydrateReflux in Ethanol7-Bromo-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one37[2]
2-Methyl-4(3H)-quinazolinone, Aromatic aldehydesLDA, THF, -78°C2-(2-Hydroxy-2-arylethyl)-4(3H)-quinazolinonesGood[9]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation cluster_step3 Step 3: Purification A Anthranilic Acid C Reflux A->C B Acetic Anhydride B->C D 2-Methyl-4H-3,1-benzoxazin-4-one C->D F Solvent (e.g., DMF) + Heat D->F E Amine Source E->F G 2-Substituted-4(3H)-quinazolinone F->G H Crude Product G->H I Recrystallization / Chromatography H->I J Pure Product I->J

Caption: General experimental workflow for the two-step synthesis of 2-substituted-4(3H)-quinazolinones.

Troubleshooting_Yield Start Low Yield of This compound Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purify/Use Fresh Reagents Q1->A1_Yes No Q2 Reaction Conditions Optimized? Q1->Q2 Yes End Re-run Experiment A1_Yes->End A2_No Increase Time/Temp Consider Microwave Q2->A2_No No Q3 Anhydrous Conditions Maintained? Q2->Q3 Yes A2_No->End A3_No Dry Glassware and Solvents Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of 2-Acetyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of 2-Acetyl-4(3H)-quinazolinone.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and straightforward method for the synthesis of this compound is the condensation reaction between anthranilamide and ethyl acetoacetate. This reaction is a variation of the Niementowski quinazolinone synthesis. The reactants are typically heated in a suitable solvent, leading to cyclization and formation of the desired product.

Q2: I am getting a low yield of the desired product. What are the possible reasons?

Low yields can result from several factors:

  • Incomplete reaction: The reaction may require longer heating times or higher temperatures to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal reaction conditions: The choice of solvent and catalyst (if any) can significantly impact the yield. While the reaction can be performed without a catalyst, acidic or basic catalysts can sometimes improve the rate and yield.

  • Side reactions: The formation of side products can consume the starting materials and reduce the yield of the desired product.

  • Product loss during workup: The purification process, such as recrystallization or column chromatography, may lead to a loss of product. Ensure that the chosen solvent for recrystallization is optimal for providing good recovery.

Q3: What are the potential side products I should be aware of?

Several side products can form during the synthesis of this compound, depending on the reaction conditions. The most common ones are detailed in the troubleshooting section below. Being able to identify these impurities is crucial for optimizing the reaction and obtaining a pure product.

Troubleshooting Guide

Problem 1: Identification of an unexpected major byproduct with a similar mass.

Possible Cause: Formation of 2-Methyl-4(3H)-quinazolinone.

Under certain reaction conditions, particularly at elevated temperatures or in the presence of acidic or basic impurities, the acetyl group of the desired product or an intermediate can be cleaved. This leads to the formation of 2-Methyl-4(3H)-quinazolinone, which has a molecular weight difference of 42.04 g/mol compared to the target compound.

Troubleshooting Steps:

  • Confirm the structure: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity of the byproduct.

  • Optimize reaction temperature: Avoid excessively high temperatures that might promote cleavage of the acetyl group.

  • Control pH: Ensure the reaction mixture is not overly acidic or basic, as this can catalyze the hydrolysis of the acetyl group.

  • Purification: If the side product has already formed, it can be separated from the desired product by column chromatography due to the difference in polarity.

Problem 2: Presence of a high molecular weight impurity.

Possible Cause: Formation of a pyrano[3,2-c]quinoline-2,5-dione derivative.

While more commonly observed in the reaction of anthranilic acid with ethyl acetoacetate, it is plausible that under specific conditions, a condensation reaction involving two molecules of the starting materials or intermediates could lead to a more complex heterocyclic system. A study on the Niementowski reaction of anthranilic acid with ethyl acetoacetate reported the formation of 4-methylpyrano[3,2-c]quinoline-2,5-dione instead of the expected quinolone product.[1][2] A similar pathway could potentially occur with anthranilamide.

Troubleshooting Steps:

  • Characterize the impurity: Use high-resolution mass spectrometry (HRMS) and 2D NMR techniques to elucidate the structure of the high molecular weight impurity.

  • Adjust stoichiometry: Use a strict 1:1 molar ratio of anthranilamide to ethyl acetoacetate to minimize the possibility of side reactions involving excess reagents.

  • Modify reaction conditions: Lowering the reaction temperature and using a shorter reaction time may disfavor the formation of such complex structures.

Problem 3: The product appears to be degrading during workup.

Possible Cause: Hydrolysis of the quinazolinone ring or the acetyl group.

Quinazolinones can be susceptible to hydrolysis under strong acidic or basic conditions, which can lead to ring-opening or loss of the acetyl group.

Troubleshooting Steps:

  • Neutral workup: Use a neutral workup procedure to isolate the product. Avoid strong acids or bases during extraction and washing steps.

  • Anhydrous conditions: Ensure that all solvents and reagents are dry, as water can participate in hydrolysis reactions, especially at elevated temperatures.

  • Mild purification: Use purification techniques that avoid harsh conditions. For example, use a neutral solvent system for chromatography.

Summary of Potential Side Products

Side Product NameChemical StructureMolecular Weight ( g/mol )Reason for Formation
2-Methyl-4(3H)-quinazolinoneC₉H₈N₂O160.17Cleavage of the acetyl group under harsh thermal or pH conditions.
Pyrano[3,2-c]quinoline derivative (hypothesized)Varies> 200Condensation of intermediates with excess starting material.[1][2]
Unreacted AnthranilamideC₇H₇N₂O135.14Incomplete reaction.

Experimental Protocols

General Procedure for the Synthesis of this compound:

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilamide (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a suitable high-boiling solvent such as ethanol or dimethylformamide (DMF).[3]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizations

experimental_workflow start Start reactants Combine Anthranilamide and Ethyl Acetoacetate start->reactants solvent Add Solvent (e.g., Ethanol, DMF) reactants->solvent reflux Heat to Reflux solvent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify Product (Recrystallization or Chromatography) isolate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Unexpected Result in Synthesis low_yield Low Yield issue->low_yield impurity_A Impurity with Similar Mass issue->impurity_A impurity_B High Molecular Weight Impurity issue->impurity_B degradation Product Degradation issue->degradation cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_hydrolysis Acetyl Group Cleavage impurity_A->cause_hydrolysis cause_dimerization Dimerization/Complex Formation impurity_B->cause_dimerization cause_workup Harsh Workup Conditions degradation->cause_workup solution_time_temp Increase Reaction Time/Temp cause_incomplete->solution_time_temp solution_pH Control pH cause_hydrolysis->solution_pH solution_stoichiometry Adjust Stoichiometry cause_dimerization->solution_stoichiometry solution_mild_workup Use Mild Workup cause_workup->solution_mild_workup

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of 2-Acetyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 2-Acetyl-4(3H)-quinazolinone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound via common laboratory techniques.

Recrystallization Troubleshooting

Issue: The compound does not crystallize from the solution upon cooling.

Possible Causes & Solutions:

CauseSolution
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce crystal formation. Adding a seed crystal of pure this compound, if available, can also initiate crystallization.[1][2]
Too much solvent The concentration of the compound may be too low for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][3]
Inappropriate solvent The chosen solvent may not be ideal for recrystallizing this specific compound. If crystals still do not form, it may be necessary to remove the solvent by rotary evaporation and attempt recrystallization with a different solvent system.[1][4] Common solvent systems for quinazolinones include ethanol, methanol/water, and acetone/water.[5][6]
Rapid cooling Cooling the solution too quickly can inhibit crystal growth. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]

Issue: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

CauseSolution
Solution temperature above melting point The compound is coming out of solution at a temperature above its melting point. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3][7]
Insoluble impurities The presence of significant impurities can lower the melting point of the mixture and promote oiling out. Consider treating the hot solution with activated charcoal to remove colored or highly polar impurities before filtration and cooling.[3]
Column Chromatography Troubleshooting

Issue: The compound does not elute from the column.

Possible Causes & Solutions:

CauseSolution
Eluent is not polar enough The solvent system is not polar enough to move the compound down the silica gel column. Gradually increase the polarity of the eluent. For quinazolinone derivatives, typical solvent systems include gradients of petroleum ether:ethyl acetate or hexane:ethyl acetate.[8][9]
Compound decomposition The compound may be unstable on silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear.[10] If it is unstable, consider using a different stationary phase like alumina or a different purification technique.
Incorrect solvent mixture Double-check that the correct solvents were used to prepare the eluent.[10]

Issue: The compound elutes too quickly (with the solvent front).

Possible Causes & Solutions:

CauseSolution
Eluent is too polar The solvent system is too polar, causing the compound to have a very high Rf value. Decrease the polarity of the eluent.[11]
Sample overload Too much sample was loaded onto the column, leading to poor separation. Use a smaller amount of crude material or a larger column.

Issue: Poor separation of the compound from impurities.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system The chosen eluent does not provide adequate separation. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.3-0.4 for the desired compound.[10]
Column channeling The column may have been packed improperly, leading to channels that allow the sample to pass through without proper separation. Ensure the silica gel is packed evenly and without air bubbles.
Co-eluting impurities An impurity may have a similar polarity to the target compound in the chosen solvent system. Try a different solvent system with different selectivities (e.g., substituting dichloromethane for ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to purify this compound?

A1: Both recrystallization and column chromatography are effective methods. The choice depends on the nature and quantity of the impurities. For removing solid, insoluble impurities, hot filtration followed by recrystallization is suitable. For separating soluble impurities with different polarities, column chromatography is generally more effective.

Q2: What are some recommended recrystallization solvents for this compound?

A2: While specific data for this compound is not widely published, ethanol is a commonly used and effective recrystallization solvent for many quinazolinone derivatives.[6] Other potential solvent systems to explore include mixtures like methanol/water or acetone/water.[5] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q3: What solvent system should I use for column chromatography of this compound?

A3: For quinazolinone derivatives, a common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8][9] The optimal ratio should be determined by TLC analysis to achieve good separation between your product and any impurities.

Q4: My purified this compound is still showing impurities by TLC. What should I do?

A4: If minor impurities remain after the initial purification, a second purification step may be necessary. For example, if you initially performed column chromatography, you could follow it with a recrystallization to further enhance the purity. Alternatively, you could repeat the column chromatography using a shallower solvent gradient to improve separation.

Q5: How can I identify the common impurities in my sample?

A5: Common impurities often arise from starting materials or by-products of the synthesis. For the synthesis of this compound, potential impurities could include unreacted anthranilic acid derivatives or by-products from the cyclization reaction. Techniques like NMR spectroscopy and mass spectrometry can be used to identify the structure of these impurities.

Experimental Protocols & Visualizations

General Recrystallization Protocol

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve 1. Dissolve crude product in minimum hot solvent hot_filter 2. (Optional) Hot gravity filter to remove insoluble impurities dissolve->hot_filter charcoal 3. (Optional) Treat with activated charcoal hot_filter->charcoal cool 4. Cool slowly to room temperature, then in ice bath charcoal->cool induce 5. Induce crystallization (scratch/seed) if necessary cool->induce collect 6. Collect crystals by suction filtration induce->collect wash 7. Wash with a small amount of cold solvent collect->wash dry 8. Dry the pure crystals wash->dry

Caption: A generalized workflow for the purification of this compound by recrystallization.

General Column Chromatography Protocol

Column_Chromatography_Workflow Column Chromatography Workflow cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis & Isolation pack_column 1. Pack column with silica gel in non-polar solvent load_sample 2. Load crude sample onto the top of the column pack_column->load_sample elute 3. Elute with a solvent system of increasing polarity load_sample->elute collect 4. Collect fractions elute->collect tlc 5. Analyze fractions by TLC collect->tlc combine 6. Combine pure fractions tlc->combine evaporate 7. Evaporate solvent to obtain pure product combine->evaporate Troubleshooting_Logic Purification Troubleshooting Logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solutions Potential Solutions start Purification Outcome Unsatisfactory no_crystals No Crystals Formed start->no_crystals oiling_out Compound Oils Out start->oiling_out no_elution Compound Stuck on Column start->no_elution poor_separation Poor Separation start->poor_separation change_solvent Change Solvent/ Eluent Polarity no_crystals->change_solvent concentrate Concentrate Solution no_crystals->concentrate induce_xtal Induce Crystallization no_crystals->induce_xtal oiling_out->change_solvent slow_cool Slower Cooling oiling_out->slow_cool no_elution->change_solvent poor_separation->change_solvent repeat_purification Repeat Purification/ Use Alternative Method change_solvent->repeat_purification concentrate->repeat_purification induce_xtal->repeat_purification slow_cool->repeat_purification

References

Overcoming solubility issues with 2-Acetyl-4(3H)-quinazolinone in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Acetyl-4(3H)-quinazolinone in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a heterocyclic organic compound belonging to the quinazolinone class. Compounds in this class are widely investigated for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Poor aqueous solubility is a common challenge with many quinazolinone derivatives, which can lead to precipitation in stock solutions and assay buffers, resulting in inaccurate and unreliable experimental data.

Q2: What are the recommended starting solvents for dissolving this compound?

A2: Based on data for structurally related quinazolinone compounds, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound.[4][5][6] For some quinazolinone derivatives, Dimethylformamide (DMF) has also been shown to be an effective solvent.[7] It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed water can significantly decrease the solubility of the compound.[4]

Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous assay buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:

  • Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in the assay.

  • Increase the percentage of DMSO: While most cell-based assays have a low tolerance for DMSO (typically <0.5%), some biochemical assays may tolerate slightly higher concentrations. Determine the maximum DMSO concentration your assay can tolerate and adjust your dilution scheme accordingly.

  • Use a surfactant: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be added to the assay buffer at low concentrations (e.g., 0.01-0.1%) to help maintain the solubility of hydrophobic compounds.

  • Employ a solid dispersion technique: For formulation development, solid dispersions of the quinazolinone derivative with polymers like Poloxamer 407 can enhance solubility and dissolution rates.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered when working with this compound.

Issue Possible Cause Recommended Solution
Compound will not dissolve in DMSO. Insufficient solvent volume or low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming (to 37-60°C) and ultrasonication can also aid dissolution.[4][5]
Precipitation observed in the stock solution upon storage. The compound is coming out of solution at a lower temperature.Store the stock solution at room temperature if stability allows. If refrigeration is necessary, gently warm and vortex the solution before use to ensure it is fully redissolved.
Inconsistent results between experiments. Precipitation of the compound in the assay medium is leading to variable effective concentrations.Visually inspect all wells of your assay plates for any signs of precipitation before and after the incubation period. Implement one of the strategies from FAQ A3 to improve solubility.
Low bioactivity observed in an otherwise potent compound family. The compound may not be sufficiently soluble in the assay buffer to reach its effective concentration.Re-evaluate the solubility of the compound in your specific assay buffer. Consider using a solubility-enhancing excipient or a different assay format if possible.

Quantitative Solubility Data for Related Quinazolinone Derivatives

The following table summarizes solubility data for structurally similar quinazolinone compounds to provide a reference point for this compound.

Compound Solvent Solubility Notes
4(3H)-QuinazolinoneDMSO≥ 100 mg/mL (684.23 mM)Use newly opened DMSO.[4]
4(3H)-QuinazolinonePBS2 mg/mL (13.68 mM)Requires sonication and warming to 60°C.[4]
2-Methyl-4(3H)-quinazolinoneDMSO50 mg/mL (312.17 mM)Requires sonication.[5][6]
2-Methyl-4(3H)-quinazolinoneWater< 0.1 mg/mLInsoluble.[5]
Pyrazolo quinazoline derivativesDMFSolubility increases with temperature.Found to be the best solvent among those tested (DMF, DMSO, THF, 1,4-dioxane, ethyl acetate).[7]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
  • Accurately weigh a small amount of this compound powder.

  • Add a sufficient volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution in a water bath at a temperature between 37°C and 60°C for 5-10 minutes, followed by vortexing.[4]

  • Visually inspect the solution to ensure there are no visible particles before use.

Protocol 2: General Workflow for Dilution into Aqueous Buffer

This protocol outlines a general procedure for diluting a DMSO stock solution into an aqueous assay buffer.

G cluster_prep Stock Solution Preparation cluster_dilution Dilution and Assay Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions A Prepare High-Concentration Stock in Anhydrous DMSO B Perform Serial Dilution in Anhydrous DMSO A->B Step 1 C Add Small Aliquot of DMSO Stock to Pre-warmed Assay Buffer B->C Step 2 D Vortex Immediately and Thoroughly C->D Step 3 E Visually Inspect for Precipitation D->E Step 4 F Precipitate Observed? E->F G Proceed with Assay F->G No H Lower Final Concentration F->H Yes I Add Surfactant to Buffer (e.g., Tween-80) F->I Yes J Increase Final % DMSO (if assay tolerates) F->J Yes H->C I->C J->C

Caption: Workflow for preparing and troubleshooting assay solutions.

Signaling Pathways

Quinazolinone derivatives are known to modulate a variety of signaling pathways, often through the inhibition of kinases.[9][10] The specific pathways targeted by this compound would need to be determined experimentally. However, a generalized representation of a kinase inhibition pathway is provided below.

G cluster_pathway Generalized Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase pSubstrate Phosphorylated Substrate Protein Kinase->pSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Response Cellular Response pSubstrate->Response Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Generalized kinase inhibition by this compound.

References

Optimizing reaction conditions for 2-Acetyl-4(3H)-quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Acetyl-4(3H)-quinazolinone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and related compounds.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or increasing the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Sub-optimal Reagents: The purity of your starting materials, particularly 2-aminobenzamide, is crucial.

    • Solution: Ensure your 2-aminobenzamide is pure and dry. If necessary, recrystallize it before use.

  • Improper Solvent: The choice of solvent can significantly impact the reaction.

    • Solution: While various solvents can be used, polar aprotic solvents like DMSO or DMF are often effective.[1] You may need to screen different solvents to find the optimal one for your specific conditions.

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.

    • Solution: Adjusting the reaction temperature and stoichiometry of reactants can help minimize side reactions.

Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these impurities and how can I avoid them?

A2: The formation of impurities is a common challenge. Potential side products and their prevention are outlined below:

  • Unreacted Starting Materials: Residual 2-aminobenzamide or the acetylating agent.

    • Solution: Ensure the stoichiometry of your reactants is correct. A slight excess of the acetylating agent can sometimes drive the reaction to completion, but a large excess can lead to other side products.

  • Incompletely Cyclized Intermediate: An open-chain intermediate may be present if the cyclization step is not complete.

    • Solution: Increasing the reaction temperature or adding a dehydrating agent can promote cyclization.

  • Formation of a Benzoxazinone Intermediate: In syntheses starting from anthranilic acid and acetic anhydride, the formation of 2-methyl-4H-3,1-benzoxazin-4-one is a key step.[2][3][4][5] If this intermediate is not fully converted to the quinazolinone, it will appear as an impurity.

    • Solution: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.

Q3: The purification of my final product is difficult. What purification methods are recommended?

A3: Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is often the most effective method for obtaining a pure crystalline product.

    • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are commonly used for recrystallizing quinazolinone derivatives.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a good alternative.

    • Eluent Systems: A mixture of ethyl acetate and hexane is a common starting point for the elution of quinazolinone derivatives. The polarity can be adjusted based on the TLC analysis of your crude product.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the effect of various reaction parameters on the yield of 2-substituted-4(3H)-quinazolinones, based on literature data for similar syntheses. This data can serve as a guide for optimizing your own reaction conditions.

EntryStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
12-Aminobenzamide, BenzaldehydeNoneDMSO1202497[6]
22-Aminobenzamide, BenzaldehydeNoneDMF1202486[6]
32-Aminobenzamide, Styrenep-TsOH, DTBPDMSO1201685[7]
4Anthranilic Acid, Amine, OrthoesterMicrowaveEthanol1200.5High[5]
5Anthranilic Acid, Acetic Anhydride, AmineDeep Eutectic SolventCholine chloride:urea80-Good[5]

Experimental Protocols

A plausible and common synthetic route for 2-substituted-4(3H)-quinazolinones involves the condensation of 2-aminobenzamide with a carbonyl compound. For the synthesis of this compound, ethyl acetoacetate is a suitable acetylating agent.

Synthesis of this compound from 2-Aminobenzamide and Ethyl Acetoacetate

Materials:

  • 2-Aminobenzamide

  • Ethyl acetoacetate

  • Solvent (e.g., ethanol, glacial acetic acid)

  • Catalyst (optional, e.g., a catalytic amount of acid or base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzamide (1 equivalent) in the chosen solvent.

  • Add ethyl acetoacetate (1-1.2 equivalents) to the solution.

  • If using a catalyst, add it to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain the temperature for the desired reaction time (monitor by TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Collect the crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Note: This is a generalized procedure. The optimal solvent, temperature, reaction time, and the need for a catalyst should be determined experimentally.

Visualizations

The following diagrams illustrate the key aspects of the this compound synthesis.

reaction_pathway 2-Aminobenzamide 2-Aminobenzamide Intermediate Acetoacetyl-2-aminobenzamide (Intermediate) 2-Aminobenzamide->Intermediate + Ethyl Acetoacetate - Ethanol Ethyl_Acetoacetate Ethyl_Acetoacetate Product This compound Intermediate->Product Cyclization - H2O

Caption: Proposed reaction pathway for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Mix 2-Aminobenzamide, Ethyl Acetoacetate & Solvent Heat Heat to Reflux Reagents->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter Crude Product Cool->Filter Recrystallize Recrystallize Filter->Recrystallize Characterize Characterize Product Recrystallize->Characterize troubleshooting_guide Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Side_Reactions Side Reactions? Start->Side_Reactions No Increase_Time_Temp Increase Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Incomplete_Reaction->Side_Reactions No Success Problem Solved Increase_Time_Temp->Success Adjust_Stoichiometry Adjust Stoichiometry/Temp Side_Reactions->Adjust_Stoichiometry Yes Purification_Issues Purification Issues? Side_Reactions->Purification_Issues No Adjust_Stoichiometry->Success Recrystallization_Fails Recrystallization Fails? Purification_Issues->Recrystallization_Fails Yes Column_Chromatography Use Column Chromatography Recrystallization_Fails->Column_Chromatography Yes Recrystallization_Fails->Success No Column_Chromatography->Success

References

Troubleshooting unexpected results in 2-Acetyl-4(3H)-quinazolinone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting for common issues encountered during the synthesis, characterization, and application of 2-Acetyl-4(3H)-quinazolinone.

Frequently Asked Questions (FAQs)

Section 1: Synthesis & Purification

Q1: My synthesis of this compound is resulting in a very low yield. What are the common causes?

A1: Low yields in this synthesis, which typically involves the condensation of anthranilamide with a β-ketoester like ethyl acetoacetate, can stem from several factors:

  • Incomplete Reaction: The condensation reaction may require prolonged heating or specific catalytic conditions to go to completion. Ensure the reaction time and temperature are adequate.

  • Sub-optimal pH: The cyclization step is often sensitive to pH. The reaction may require slightly acidic or basic conditions to proceed efficiently. Use of a catalyst like p-toluenesulfonic acid can be beneficial.

  • Side Reactions: Anthranilamide can undergo self-condensation, or the intermediate may participate in alternative reaction pathways if conditions are not optimized.

  • Purification Losses: The product may be lost during workup or purification. This compound has moderate polarity, and care must be taken when selecting a solvent system for recrystallization or column chromatography to avoid significant loss.

Q2: I am observing an unexpected brown or tarry substance instead of a crystalline product. What went wrong?

A2: Formation of tar or dark-colored impurities often indicates decomposition or polymerization, which can be caused by:

  • Excessive Heat: Heating the reaction mixture at too high a temperature or for too long can cause the starting materials or the product to decompose.

  • Strongly Acidic or Basic Conditions: Harsh pH conditions can lead to unwanted side reactions and degradation of the quinazolinone ring system.

  • Oxidation: The presence of air (oxygen) at high temperatures can sometimes lead to oxidative side reactions, causing discoloration. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

Q3: My purification by column chromatography is not effective. The product co-elutes with impurities. What should I try?

A3: If co-elution is an issue, consider the following:

  • Solvent System Gradient: Switch from isocratic (constant solvent mixture) to a gradient elution. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. This can improve the separation of compounds with similar polarities.

  • Alternative Adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.

  • Recrystallization: This is often a highly effective method for purifying quinazolinones. Experiment with different solvent pairs. A common technique is to dissolve the crude product in a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then add a solvent in which it is insoluble (e.g., water, hexane) until turbidity is observed, then allow it to cool slowly.

Section 2: Characterization & Analysis

Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A1: Unexpected peaks often correspond to starting materials or common byproducts.

  • Unreacted Starting Material: Check for the characteristic peaks of anthranilamide or the β-ketoester used.

  • Solvent Residue: Peaks from solvents used during the reaction or purification (e.g., DMSO, Ethyl Acetate, Hexane) are common. Compare your spectrum to known solvent chemical shifts.

  • Water: A broad peak, typically between 1.5 and 4.5 ppm (depending on the solvent), can indicate the presence of water.

  • Byproducts: A potential byproduct is the uncyclized intermediate. This would show different amide and aromatic proton signals compared to the final product.

Q2: The melting point of my synthesized compound is broad or lower than the literature value. What does this indicate?

A2: A broad or depressed melting point is a classic indicator of an impure compound. Impurities disrupt the crystalline lattice of the solid, leading to melting over a range of temperatures and at a lower temperature than the pure substance. Further purification is required.

Section 3: Biological Assays

Q1: My this compound compound shows poor solubility in aqueous assay buffers. How can I address this?

A1: Quinazolinone derivatives are often poorly soluble in water. Here are some strategies:

  • Use a Cosolvent: Dimethyl sulfoxide (DMSO) is the most common organic solvent used to first dissolve the compound, creating a concentrated stock solution.[1] This stock can then be diluted into the aqueous buffer, but ensure the final concentration of DMSO is low (typically <1%, often <0.1%) as it can affect biological systems.

  • Prepare as a Salt: If the compound has a basic nitrogen atom, it can sometimes be converted to a more soluble salt (e.g., a hydrochloride salt).

  • Use of Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween 80) can help improve solubility, but this must be validated for compatibility with the assay.

Q2: The compound is not showing the expected biological activity. What should I verify?

A2: If the compound appears inactive, a systematic check is necessary:

  • Purity and Identity: First, re-confirm the purity and chemical identity of your compound using methods like NMR, Mass Spectrometry, and melting point. An impure compound or the wrong structure could explain the lack of activity.

  • Compound Stability: Ensure the compound is stable under the assay conditions (pH, temperature, light exposure). It may be degrading over the course of the experiment.

  • Assay Controls: Verify that all positive and negative controls for the assay are behaving as expected. This confirms the issue lies with the test compound and not the assay itself.

  • Mechanism of Action: Quinazolinones can act via various mechanisms, such as kinase inhibition or tubulin polymerization inhibition.[2][3][4] Ensure your assay is designed to detect the specific biological activity you are targeting.

Experimental Protocols & Data

Protocol: Synthesis of this compound

This protocol is a representative method based on common syntheses of 2-substituted quinazolinones.[5][6]

Materials:

  • Anthranilamide

  • Ethyl acetoacetate

  • p-Toluenesulfonic acid (catalyst)

  • Ethanol (solvent)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilamide (1.0 eq), ethyl acetoacetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (~0.1 eq).

  • Add ethanol as the solvent to the flask.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system.

  • Filter the purified crystals, wash with cold hexane, and dry under vacuum.

  • Characterize the final product by NMR, IR, Mass Spectrometry, and melting point.

Table 1: Troubleshooting Synthesis Conditions
ParameterStandard ConditionProblem ObservedSuggested Modification
Temperature Reflux (e.g., ~78°C in Ethanol)Low Yield / Slow ReactionIncrease temperature by switching to a higher-boiling solvent (e.g., toluene), but monitor for decomposition.
Catalyst p-Toluenesulfonic acidIncomplete CyclizationTry a different acid catalyst (e.g., glacial acetic acid) or a base catalyst if the mechanism allows.
Reaction Time 6-8 hoursStarting material remainsIncrease reaction time to 12-24 hours and monitor with TLC.
Purification Recrystallization (Ethanol/Water)Oily product / Poor recoveryUse column chromatography with a gradient of Hexane/Ethyl Acetate.

Visual Guides

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing unexpected experimental results.

G A Unexpected Result (e.g., Low Yield, Impurity) B Verify Starting Materials A->B C Review Reaction Conditions A->C D Analyze Product Purity A->D E Check Instrument Calibration A->E G Conditions OK? (Temp, Time, Stoichiometry) B->G C->G F Purity/Identity OK? D->F I Further Purification Required F->I No J Problem Solved F->J Yes G->D Yes H Modify Protocol & Rerun Experiment G->H No H->A I->D G Synthesis of this compound cluster_product Product A Anthranilamide C This compound A->C + H₂O, EtOH B Ethyl Acetoacetate B->C G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Inhibitor 2-Acetyl-4(3H)- quinazolinone Inhibitor->EGFR

References

Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of scaling up the synthesis of promising pharmaceutical intermediates like 2-Acetyl-4(3H)-quinazolinone from the laboratory to industrial production is often fraught with challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring a smoother transition from benchtop to manufacturing.

The synthesis of this compound, a valuable scaffold in medicinal chemistry, typically proceeds through a two-step process involving the initial acylation of anthranilic acid with acetic anhydride to form a benzoxazinone intermediate, followed by an intramolecular rearrangement to the final product. While straightforward on a small scale, this process presents several potential hurdles when transitioning to larger batch sizes.

Troubleshooting Guide: Common Scale-Up Challenges

This guide addresses frequent problems encountered during the scale-up synthesis, offering potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Solutions
1. Poor Yield - Incomplete reaction due to insufficient heating or reaction time. - Degradation of the intermediate or product at elevated temperatures. - Sub-optimal stoichiometry of reagents. - Loss of product during work-up and isolation.- Optimize Reaction Conditions: Carefully monitor and control the reaction temperature. Consider a gradual temperature ramp-up. Extend the reaction time and monitor for completion using in-process controls (e.g., TLC, HPLC). - Stoichiometry Adjustment: Re-evaluate the molar ratios of anthranilic acid and acetic anhydride. A slight excess of the acylating agent may be beneficial, but a large excess can lead to impurities. - Work-up Optimization: Minimize the number of transfer steps. Ensure efficient extraction and minimize product solubility in the aqueous phase during washing.
2. Impurity Formation - Unreacted Starting Materials: Incomplete reaction. - Side Reactions: The exothermic nature of the acylation can lead to side reactions if not properly controlled. The benzoxazinone intermediate can be unstable and prone to polymerization or rearrangement to undesired products.[1] - Diacylation: Excess acetic anhydride can lead to the formation of diacylated byproducts.- Temperature Control: Implement robust temperature control during the addition of acetic anhydride. Consider a jacketed reactor with efficient cooling. A slow, controlled addition of the anhydride is crucial. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation-related impurities. - Purification Strategy: Develop a robust purification method. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) is often effective. Column chromatography may be necessary for removing persistent impurities, but is less ideal for large-scale production.
3. Exothermic Reaction Difficult to Control - The reaction between the amino group of anthranilic acid and acetic anhydride is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.- Controlled Reagent Addition: Add acetic anhydride slowly and sub-surface to ensure rapid mixing and heat distribution. - Efficient Cooling: Utilize a reactor with adequate cooling capacity. Pre-cooling the initial reaction mixture can also help manage the initial exotherm. - Solvent Choice: The use of a suitable solvent can help to moderate the reaction temperature.
4. Difficult Product Isolation and Purification - Poor Crystallization: The product may precipitate as an oil or fine powder that is difficult to filter. - Filtration Issues: Fine particles can clog filter media, leading to slow filtration rates. - Drying Challenges: Inefficient drying can lead to residual solvent in the final product.- Crystallization Study: Conduct a crystallization study to identify the optimal solvent system, cooling profile, and agitation rate to obtain a well-defined crystalline product with good filtration characteristics. Seeding the crystallization can also be beneficial. - Filtration Optimization: Select the appropriate filter medium and pressure/vacuum settings for efficient filtration. - Drying Protocol: Develop a validated drying protocol using a suitable oven (e.g., vacuum oven) at an appropriate temperature to ensure complete solvent removal without product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of the acylation of anthranilic acid with acetic anhydride?

A1: Temperature control is the most critical parameter. The reaction is exothermic, and uncontrolled temperature spikes can lead to the formation of impurities and a decrease in yield. A slow, controlled addition of acetic anhydride with efficient cooling is paramount for a successful and safe scale-up.

Q2: What are the common impurities observed in the synthesis of this compound?

A2: Common impurities include unreacted anthranilic acid, N,N-diacetylanthranilic acid, and potential byproducts from the degradation or side reactions of the benzoxazinone intermediate. The presence of these impurities can complicate purification and affect the quality of the final product.

Q3: How can I improve the crystallinity of the final product for better filtration and handling?

A3: A systematic crystallization study is recommended. Key factors to investigate include the choice of solvent or solvent mixture, the cooling rate, and the use of seeding. A slower cooling rate and the addition of seed crystals often lead to the formation of larger, more uniform crystals that are easier to filter and dry.

Q4: Is the intermediate, 2-acetyl-4H-3,1-benzoxazin-4-one, stable enough to be isolated at a large scale?

A4: Benzoxazinone intermediates can be unstable and susceptible to hydrolysis and other reactions.[1] While isolation is possible, for a large-scale process, a one-pot synthesis where the intermediate is generated and converted to the final product in situ is often preferred to minimize handling and potential degradation.

Experimental Protocols

A representative laboratory-scale procedure for the synthesis of the closely related analog, 2-methyl-4(3H)-quinazolinone, is provided below. This can serve as a starting point for the development of a scaled-up process for this compound.

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate) [2]

  • Materials:

    • Anthranilic acid

    • Acetic anhydride

  • Procedure:

    • To anthranilic acid (1 equivalent), add acetic anhydride (2 equivalents) with continuous stirring at room temperature.

    • An exothermic reaction will be observed. After the initial exotherm subsides, heat the mixture under reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product, 2-methyl-4H-3,1-benzoxazin-4-one, will precipitate.

    • Filter the solid product and wash with cold water.

Synthesis of 2-Methyl-4(3H)-quinazolinone (Analog of the Target Molecule) [1]

  • Materials:

    • 2-Methyl-4H-3,1-benzoxazin-4-one

    • Ammonia solution (or other amine)

    • Ethanol

  • Procedure:

    • Suspend the 2-methyl-4H-3,1-benzoxazin-4-one intermediate in ethanol.

    • Add an excess of aqueous ammonia solution.

    • Reflux the mixture and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • The product, 2-methyl-4(3H)-quinazolinone, will crystallize out.

    • Filter the solid, wash with cold ethanol, and dry under vacuum.

Data Presentation

Table 1: Comparison of Reaction Parameters for Quinazolinone Synthesis

ParameterLaboratory ScalePilot Plant / Manufacturing ScaleKey Considerations for Scale-Up
Batch Size 1-100 g1-100+ kgHeat and mass transfer limitations become significant.
Reactor Type Round-bottom flaskJacketed glass-lined or stainless steel reactorEnsure adequate mixing and heat exchange surface area.
Heating/Cooling Heating mantle, ice bathSteam/cooling fluid in reactor jacketPrecise temperature control is crucial for managing exotherms.
Reagent Addition Manual additionMetering pump for controlled additionSlow, controlled addition is critical for safety and impurity control.
Mixing Magnetic stirrerImpeller agitatorEfficient mixing is necessary to ensure homogeneity and heat transfer.
Work-up Separatory funnel, Buchner funnelCentrifuge, filter-dryerEquipment must be appropriately sized for handling large volumes of solids and liquids.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, highlighting key decision points and potential challenges.

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Anthranilic Acid & Acetic Anhydride acylation Acylation Reaction (Exothermic) start->acylation Controlled Addition intermediate Formation of 2-Acetyl-4H-3,1-benzoxazin-4-one acylation->intermediate Temperature Control exotherm_issue Troubleshooting: Exotherm Control acylation->exotherm_issue cyclization Intramolecular Cyclization intermediate->cyclization Heat crude_product Crude this compound cyclization->crude_product impurity_issue Troubleshooting: Impurity Profile cyclization->impurity_issue crystallization Crystallization crude_product->crystallization Solvent Selection filtration Filtration crystallization->filtration Crystal Form Control drying Drying filtration->drying Efficient Solid-Liquid Separation isolation_issue Troubleshooting: Isolation & Purification filtration->isolation_issue final_product Pure this compound drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

This technical support guide provides a framework for addressing the common challenges associated with the scale-up synthesis of this compound. By anticipating potential issues and implementing robust process controls, researchers and production chemists can navigate the complexities of large-scale production to deliver this important pharmaceutical building block with high yield and purity.

References

Avoiding degradation of 2-Acetyl-4(3H)-quinazolinone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of 2-Acetyl-4(3H)-quinazolinone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The quinazolinone ring is generally stable; however, the acetyl group at the 2-position introduces potential instability. The primary degradation pathways are hydrolysis, particularly under basic conditions, which can cleave the acetyl group. Other factors to consider are exposure to strong oxidizing agents, high temperatures, and prolonged exposure to UV light.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is advisable to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and oxygen.

Q3: How should I prepare and store stock solutions of this compound?

A3: For stock solutions, it is recommended to use anhydrous aprotic solvents such as DMSO or DMF. Solutions should be prepared fresh for each experiment if possible. If storage is necessary, aliquot the stock solution into small, tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The stability of quinazolinone derivatives in solution can be concentration-dependent, with higher concentrations sometimes showing better stability.

Q4: Can I use aqueous buffers to dissolve this compound?

A4: While some quinazolinone derivatives have limited solubility in aqueous buffers, it is crucial to be aware of the potential for hydrolysis, especially in basic conditions. If aqueous buffers are necessary, they should be freshly prepared and have a neutral or slightly acidic pH. The stability of the compound in the chosen buffer should be verified if the solution is to be stored for any length of time.

Q5: What are the likely degradation products of this compound?

A5: The most probable degradation product resulting from hydrolysis is 2-amino-4(3H)-quinazolinone, formed by the cleavage of the acetyl group. Oxidative conditions may lead to the formation of N-oxide derivatives or other oxidized species. Under photolytic stress, complex degradation pathways may be initiated.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity over time in stored stock solutions. Degradation due to hydrolysis or oxidation. Repeated freeze-thaw cycles.Prepare fresh stock solutions for each experiment. If storage is necessary, aliquot into single-use vials and store at -80°C. Use anhydrous solvents.
Appearance of unexpected peaks in HPLC analysis of the compound. The compound is degrading under the experimental or storage conditions.Conduct a forced degradation study to identify potential degradation products. Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation. Ensure the purity of the initial material.
Inconsistent experimental results. Instability of the compound in the assay medium.Verify the stability of this compound in your specific assay buffer and conditions. Consider using a stabilizer if compatible with your experiment.
Discoloration of the solid compound upon storage. Possible oxidation or reaction with impurities in the storage atmosphere.Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, opaque container.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1] A general approach involves subjecting the compound to stress conditions and analyzing the resulting mixture, typically by HPLC.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

    • A control sample should be kept in the dark.

3. Analysis:

  • Analyze all samples (including a non-stressed control) by a stability-indicating HPLC method.

  • A typical HPLC method for quinazolinone derivatives might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

  • Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

Data Presentation: Summary of Forced Degradation Conditions

Stress Condition Reagent/Condition Temperature Duration Expected Degradation
Acid Hydrolysis0.1 M HCl60°C24 hoursModerate
Base Hydrolysis0.1 M NaOHRoom Temp4 hoursSignificant
Oxidation3% H₂O₂Room Temp24 hoursModerate
Thermal (Solid)Dry Heat80°C48 hoursLow to Moderate
PhotolyticUV/Visible LightRoom Temp24 hoursVariable

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, RT) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (Solid, 80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathway: Hydrolysis

G parent This compound degradant 2-Amino-4(3H)-quinazolinone parent->degradant Hydrolysis (e.g., NaOH/H₂O) acetic_acid Acetic Acid parent->acetic_acid

Caption: Suspected primary hydrolytic degradation pathway.

Associated Signaling Pathway: Kinase Inhibition

Many quinazolinone derivatives are known to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.[2][3][4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation Quinazolinone This compound Quinazolinone->RTK Inhibits (ATP-competitive)

Caption: Potential inhibition of RTK signaling pathways.

References

Validation & Comparative

Comparing the bioactivity of 2-Acetyl-4(3H)-quinazolinone with other quinazolinones

Author: BenchChem Technical Support Team. Date: November 2025

The quinazolinone core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] This versatility has led to the development of numerous quinazolinone-based therapeutic agents.[3] This guide will delve into the bioactivity of representative quinazolinone compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antimicrobial Activity of Quinazolinone Derivatives

Quinazolinone derivatives have shown significant promise as antimicrobial agents, particularly against Gram-positive bacteria.[4][5] The mechanism of action for some of these compounds involves the inhibition of bacterial enzymes essential for cell wall synthesis.

Table 1: Comparative Antimicrobial Activity of Selected Quinazolinones
CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-(o-aminophenyl)-3-amino-6-bromo-quinazolin-4(3H)-oneStaphylococcus aureus"very good"Not Specified-
Streptococcus pyogenes"very good"Not Specified-
Escherichia coli"good"Not Specified-
Pseudomonas aeruginosa"good"Not Specified-
2-Methyl-3-(4-methylpyridinium)acetylamino-4(3H)-quinazolinone chlorideNot Specified-Not Specified-
2-Methyl-3-(4-ethylpyridinium)acetylamino-4(3H)-quinazolinone chlorideNot Specified-Not Specified-
N-(2-Naphthyl)-2-[4-oxo-3(4H)-quinazolinyl] acetamideStaphylococcus aureus16 - 128Not Specified-
Streptococcus pneumoniae16 - 128Not Specified-

Note: "very good" and "good" are qualitative descriptors from the source and do not represent quantitative MIC values.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of quinazolinone derivatives is often determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep Prepare Bacterial Inoculum serial_dilution Serial Dilution of Quinazolinones prep->serial_dilution inoculation Inoculation of Microtiter Plates serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Determine MIC incubation->read_results

Antimicrobial susceptibility testing workflow.

Anticonvulsant Activity of Quinazolinone Derivatives

Several quinazolinone derivatives have been investigated for their potential as anticonvulsant agents.[6][7][8] Their activity is often evaluated using rodent models of induced seizures.

Table 2: Comparative Anticonvulsant Activity of Selected Quinazolinones
CompoundTest ModelDose (mg/kg)Protection (%)Reference CompoundProtection (%)
1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dioneMESNot SpecifiedActivePhenytoinActive
scMetNot SpecifiedActiveCarbamazepineActive
2-Methyl-3-o-tolyl-4(3H)-quinazolinone (Methaqualone)MESNot SpecifiedActive--
scMetNot SpecifiedActive--
Experimental Protocol: Maximal Electroshock (MES) Induced Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

  • Animal Model: Adult male mice or rats are used for the study.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Induction of Seizures: After a specific period (e.g., 30 or 60 minutes), a maximal electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation of Activity: The ability of the compound to prevent the tonic hind limb extension is considered as a measure of its anticonvulsant activity.

G cluster_mes Maximal Electroshock (MES) Test Workflow animal_prep Select Animal Models (Mice/Rats) compound_admin Administer Quinazolinone Derivative animal_prep->compound_admin seizure_induction Induce Seizure via Electroshock compound_admin->seizure_induction observation Observe for Tonic Hind Limb Extension seizure_induction->observation evaluation Evaluate Anticonvulsant Protection observation->evaluation

Maximal Electroshock (MES) test workflow.

Anticancer Activity of Quinazolinone Derivatives

The quinazolinone scaffold is a key component of several approved anticancer drugs, and research continues to explore new derivatives with cytotoxic and antiproliferative activities.[9][10][11]

Table 3: Comparative Anticancer Activity of Selected Quinazolinones
CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(2-Hydroxyphenyl)-4(3H)-quinazolinoneHeLa> 50Adriamycin< 10
2-(4-Methoxyphenyl)-4(3H)-quinazolinoneHeLa> 50Adriamycin< 10
2-Methyl-3-(4-carboxamidopyridinium)-acetylamino-4(3H)-quinazolinone chlorideNot Specified-Not Specified-
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the quinazolinone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

G cluster_pathway Apoptosis Signaling Pathway Quinazolinone Quinazolinone Derivative Caspase_Activation Caspase Activation Quinazolinone->Caspase_Activation Induces Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Leads to

References

A Comparative Guide: 2-Acetyl-4(3H)-quinazolinone and Established PARP-1 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, 2-Acetyl-4(3H)-quinazolinone, with established, clinically approved PARP-1 inhibitors. The following sections detail their comparative inhibitory activities, the experimental protocols for assessing their efficacy, and the underlying signaling pathway. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data on its core scaffold, quinazolin-4(3H)-one, and its more potent derivatives to provide a valuable comparative analysis for researchers in the field of oncology and drug discovery.

Introduction to PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like homologous recombination (HR) due to mutations in genes such as BRCA1 and BRCA2, inhibiting PARP-1 leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality. Several PARP-1 inhibitors have been successfully developed and are now established treatments for various cancers, including ovarian, breast, prostate, and pancreatic cancers.

The quinazolinone scaffold has emerged as a promising pharmacophore for the development of novel PARP-1 inhibitors. This guide focuses on this compound as a representative of this class and compares its potential with established inhibitors.

Comparative Analysis of PARP-1 Inhibitors

The inhibitory potential of a compound against a target enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The table below summarizes the reported in vitro IC50 values for the parent quinazolin-4(3H)-one scaffold, a potent derivative, and several established PARP-1 inhibitors against PARP-1.

CompoundChemical ScaffoldPARP-1 IC50 (in vitro)
Quinazolin-4(3H)-oneQuinazolinone5.75 µM[1]
8-amino-2-methylquinazolin-4(3H)-oneQuinazolinone0.4 µM[1]
Established Inhibitors
OlaparibPhthalazinone~1-5 nM
RucaparibIndole Carboxamide~1.4 nM (Ki)
NiraparibPyridyl-indazole~2.1-3.8 nM
TalazoparibFluoro-benzimidazole~0.57 nM

Note: Data for this compound is not available in the reviewed literature. The data for quinazolin-4(3H)-one and its derivative are presented to illustrate the potential of this chemical class.

Experimental Protocols

The determination of PARP-1 inhibitory activity can be performed using various in vitro and cell-based assays. Below are detailed methodologies for two common approaches.

In Vitro PARP-1 Inhibition Assay (Fluorescence Polarization)

This assay measures the inhibition of PARP-1 activity by assessing the displacement of a fluorescently labeled ligand from the enzyme's active site.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled PARP inhibitor probe (e.g., a fluorescent derivative of a known inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds (this compound and established inhibitors) dissolved in DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Reaction Setup: To each well of the microplate, add the following in order:

    • Assay Buffer

    • Test compound dilution or vehicle control (for maximum and minimum polarization controls)

    • Recombinant PARP-1 enzyme (pre-diluted in assay buffer)

    • Fluorescently labeled PARP inhibitor probe (pre-diluted in assay buffer)

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The degree of polarization is inversely proportional to the amount of fluorescent probe displaced by the test compound.

    • Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) polarization controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Reagents Add buffer, compound, enzyme, and probe to plate Compound_Prep->Add_Reagents Reagent_Prep Prepare PARP-1 enzyme and fluorescent probe Reagent_Prep->Add_Reagents Incubate Incubate at room temperature Add_Reagents->Incubate Measure_FP Measure Fluorescence Polarization (FP) Incubate->Measure_FP Calculate_Inhibition Calculate % Inhibition Measure_FP->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro PARP-1 fluorescence polarization assay.

Cell-Based PARP-1 Inhibition Assay (Cellular PARylation ELISA)

This assay measures the ability of a compound to inhibit PARP-1 activity within intact cells by quantifying the levels of poly(ADP-ribose) (PAR), the product of PARP-1 activity.

Materials:

  • Human cancer cell line (e.g., a BRCA-mutant line like MDA-MB-436)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)

  • Test compounds

  • Cell lysis buffer

  • Commercially available PAR ELISA kit (containing capture antibody-coated plates, detection antibody, standards, and substrates)

  • Plate reader capable of measuring absorbance or chemiluminescence

Procedure:

  • Cell Seeding: Seed the cells in a 96-well cell culture plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Induction of DNA Damage: Add a DNA damaging agent to the cells to stimulate PARP-1 activity and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with PBS and then lyse them using the provided lysis buffer.

  • ELISA:

    • Add the cell lysates to the wells of the PAR capture antibody-coated plate.

    • Follow the manufacturer's instructions for the subsequent steps, which typically involve:

      • Incubation with a PAR-specific detection antibody.

      • Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Addition of a substrate to generate a colorimetric or chemiluminescent signal.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided PAR standards.

    • Determine the concentration of PAR in each cell lysate from the standard curve.

    • Calculate the percent inhibition of PAR formation for each compound concentration relative to the vehicle-treated, DNA damage-induced control.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.

PARP-1 Signaling Pathway in DNA Repair

PARP-1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). The following diagram illustrates the simplified signaling pathway of PARP-1 in the context of DNA damage and repair.

PARP1_pathway cluster_damage DNA Damage & Recognition cluster_repair DNA Repair Cascade cluster_inhibition Mechanism of Inhibition DNA_damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Activation DNA_damage->PARP1_recruitment PARylation PARP-1 catalyzes PAR synthesis (PARylation) PARP1_recruitment->PARylation Repair_factors Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Repair_factors SSB_repair Single-Strand Break Repair Repair_factors->SSB_repair PARP_inhibitor PARP-1 Inhibitor (e.g., this compound) Inhibition Inhibition of PARylation PARP_inhibitor->Inhibition Inhibition->PARP1_recruitment Traps PARP-1 on DNA Stalled_fork Stalled Replication Fork & Double-Strand Break (DSB) Inhibition->Stalled_fork Cell_death Cell Death (Synthetic Lethality in HR-deficient cells) Stalled_fork->Cell_death

Caption: PARP-1 signaling in DNA repair and the effect of inhibitors.

Conclusion

Established PARP-1 inhibitors are highly potent molecules with IC50 values in the low nanomolar range. The quinazolin-4(3H)-one scaffold, as demonstrated by its parent compound and more substituted analogs, shows promise as a source of PARP-1 inhibitors, albeit with generally lower potency in its simpler forms. The development of derivatives such as 8-amino-2-methylquinazolin-4(3H)-one indicates that chemical modifications to the core quinazolinone structure can significantly enhance inhibitory activity.

For researchers interested in this compound, the provided experimental protocols offer a robust framework for determining its specific PARP-1 inhibitory potency and comparing it directly with established drugs. Such studies are essential to fully characterize its potential as a novel therapeutic agent in oncology. Further structure-activity relationship (SAR) studies on the quinazolinone scaffold could lead to the discovery of new, highly potent, and selective PARP-1 inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Acetyl-4(3H)-quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4(3H)-quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, renowned for its broad spectrum of biological activities. Derivatives of this core structure have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. This guide focuses on the structure-activity relationship (SAR) of 2-acetyl-4(3H)-quinazolinone analogs, providing a comparative analysis of their performance based on available experimental data.

Anticancer Activity of 2-Styryl-4(3H)-quinazolinone Analogs

A series of 2-styryl-4(3H)-quinazolinone analogs, which can be considered derivatives of this compound following a condensation reaction, have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values provide a quantitative measure of their potency.

Compound IDR1R2R3R4HT29 (Colon) GI50 (µM)U87 (Glioblastoma) GI50 (µM)MCF-7 (Breast) GI50 (µM)A2780 (Ovarian) GI50 (µM)H460 (Lung) GI50 (µM)A431 (Skin) GI50 (µM)DU145 (Prostate) GI50 (µM)MIA (Pancreas) GI50 (µM)
51 HHHH0.81.11.30.90.71.01.21.5
63 HOHHH0.60.91.10.70.50.81.01.2
64 OMeHHH0.71.01.20.80.60.91.11.4
65 HOMeHH0.91.21.41.00.81.11.31.6

Data synthesized from publicly available research on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents.

Key Observations from Anticancer SAR:

  • The unsubstituted 2-styryl analog (51 ) demonstrates broad-spectrum cytotoxicity with GI50 values in the low micromolar to sub-micromolar range across all tested cell lines.

  • The introduction of a hydroxyl group at the para-position of the styryl ring (63 ) generally leads to a slight enhancement in cytotoxic activity compared to the unsubstituted analog.

  • Methoxy substitution on the styryl ring also influences activity. A methoxy group at the ortho-position (64 ) results in comparable or slightly improved potency relative to the unsubstituted compound.

  • A methoxy group at the meta-position (65 ) appears to be less favorable for activity compared to ortho and para substitutions.

Antimicrobial Activity of this compound

CompoundBacterial StrainMIC (µg/mL)
This compoundBacillus subtilis400

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Note: The relatively high MIC value suggests that the parent this compound has weak antibacterial activity against Bacillus subtilis. Further structural modifications would be necessary to enhance its antimicrobial potency.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100-200 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in the broth medium directly in the wells of a 96-well plate. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing Structure-Activity Relationships and Workflows

To better understand the processes and concepts involved in SAR studies, the following diagrams have been generated.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization start Lead Compound (this compound) design Analog Design (Structural Modifications) start->design synthesis Chemical Synthesis of Analogs design->synthesis screening Primary Screening (e.g., Anticancer, Antimicrobial) synthesis->screening data Quantitative Data (IC50, MIC) screening->data sar SAR Analysis data->sar optimization Lead Optimization sar->optimization optimization->design Iterative Improvement

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

Signaling_Pathway EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazolinone Quinazolinone Analog Quinazolinone->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by quinazolinone analogs.

SAR_Summary cluster_core Quinazolinone Core cluster_modifications Structural Modifications at C2 cluster_activity Biological Activity core This compound styryl Styryl Group core->styryl Condensation para_oh p-Hydroxystyryl styryl->para_oh ortho_ome o-Methoxystyryl styryl->ortho_ome activity Anticancer Activity styryl->activity base_activity Baseline Potency styryl->base_activity increased_activity Increased Potency para_oh->increased_activity ortho_ome->increased_activity

Caption: Key SAR insights for 2-substituted quinazolinone analogs.

Comparative analysis of different synthetic routes to 2-Acetyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of 2-Acetyl-4(3H)-quinazolinone

This guide provides a detailed comparative analysis of the primary synthetic methodologies for producing this compound, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis of quinazolinone derivatives is of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of reaction pathways, experimental data, and detailed protocols.

Introduction to Synthetic Strategies

The synthesis of the this compound core, chemically known as 2-(2-oxopropyl)quinazolin-4(3H)-one, generally involves the cyclocondensation of an ortho-amino benzoyl precursor with a reagent capable of introducing the C2-acetylmethyl side chain. The most prevalent and efficient starting materials for this transformation are 2-aminobenzamide (anthranilamide) and, to a lesser extent, anthranilic acid. The key to forming the desired product lies in the choice of the C3 synthon, with β-ketoesters like ethyl acetoacetate being the most effective and widely documented reagents.

This guide will focus on the comparative analysis of two principal synthetic routes:

  • Route A: Synthesis from 2-Aminobenzamide and Ethyl Acetoacetate

  • Route B: Synthesis from Anthranilic Acid and Ethyl Acetoacetate

While other theoretical pathways exist, such as those starting from isatoic anhydride, the routes involving 2-aminobenzamide and anthranilic acid with ethyl acetoacetate are the most practical and have available experimental data for a robust comparison.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often dictated by factors such as yield, reaction conditions, availability of starting materials, and the simplicity of the procedure. The following table summarizes the quantitative data for the primary synthetic routes to this compound.

Parameter Route A: From 2-Aminobenzamide Route B: From Anthranilic Acid
Primary Reagent Ethyl AcetoacetateEthyl Acetoacetate
Catalyst/Solvent Phosphorous Acid (catalyst), Toluene (solvent)Clay catalyst, Microwave irradiation (solvent-free)
Temperature 110 °CNot specified (Microwave)
Reaction Time 12 hoursNot specified (Microwave)
Yield Excellent (specific % not provided in abstract)[1]Good to Excellent (specific % not for target molecule)[2]
Key Advantages High efficiency, metal- and oxidant-free conditions.[1]Environmentally friendly (green chemistry), simple work-up.[2]
Disadvantages Requires a specific catalyst.The reaction can yield byproducts or different heterocyclic systems.[3]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes.

cluster_0 Route A: From 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzamide Intermediate Acetoacetylated Intermediate 2-Aminobenzamide->Intermediate + Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Cyclization Intramolecular Cyclization (Phosphorous Acid Catalyzed) Intermediate->Cyclization Product_A This compound Cyclization->Product_A C-C Bond Cleavage

Caption: Synthetic pathway of this compound from 2-Aminobenzamide.

cluster_1 Route B: From Anthranilic Acid Anthranilic Acid Anthranilic Acid Amidation Initial Amidation Anthranilic Acid->Amidation + Ethyl Acetoacetate Ethyl Acetoacetate_B Ethyl Acetoacetate Cyclization_B Cyclization & Rearrangement (Clay Catalyzed, MW) Amidation->Cyclization_B Product_B Potential for Pyrano[3,2-c]quinoline-2,5-dione Cyclization_B->Product_B

Caption: Reaction of Anthranilic Acid with Ethyl Acetoacetate leading to alternative products.

Detailed Experimental Protocols

Route A: Synthesis from 2-Aminobenzamide and Ethyl Acetoacetate

This method is based on the phosphorous acid-catalyzed cyclocondensation of β-ketoesters with o-aminobenzamides, which proceeds via a selective C-C bond cleavage.[1]

Materials:

  • 2-Aminobenzamide (o-aminobenzamide)

  • Ethyl acetoacetate

  • Phosphorous acid (H₃PO₃)

  • Toluene

Procedure:

  • A mixture of 2-aminobenzamide (1.0 mmol), ethyl acetoacetate (1.2 mmol), and phosphorous acid (20 mol %) is prepared in toluene (3.0 mL).

  • The reaction mixture is stirred in a sealed tube at 110 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired this compound.

Route B: Synthesis from Anthranilic Acid and Ethyl Acetoacetate

This route employs green chemistry principles, using a clay catalyst and microwave irradiation.[2] However, it is important to note that this reaction can lead to the formation of pyrano[3,2-c]quinoline-2,5-dione as a major product.[3]

Materials:

  • Anthranilic acid

  • Ethyl acetoacetate

  • Organic clay catalyst (e.g., Montmorillonite K-10)

Procedure:

  • A mixture of anthranilic acid (0.01 mol) and ethyl acetoacetate (0.01 mol) is prepared with the organic clay catalyst.

  • The mixture is subjected to microwave irradiation under solvent-free conditions for an appropriate amount of time (optimization may be required).

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is extracted with ethanol, and the catalyst is separated by filtration.

  • The ethanol is evaporated to yield the crude product, which is then purified, typically by recrystallization.

Discussion and Conclusion

The synthesis of this compound is most efficiently and reliably achieved through the cyclocondensation of 2-aminobenzamide with ethyl acetoacetate , as described in Route A . This method is advantageous due to its high efficiency and the use of metal- and oxidant-free conditions.[1] The phosphorous acid-catalyzed reaction with selective C-C bond cleavage provides a direct and clean route to the desired product.

In contrast, Route B , starting from anthranilic acid, presents significant challenges. While it aligns with green chemistry principles by using a clay catalyst and microwave irradiation, the reaction with ethyl acetoacetate has been shown to favor the formation of a different heterocyclic system, 4-methylpyrano[3,2-c]quinoline-2,5-dione, rather than the target quinazolinone.[2][3] This makes Route B an unreliable method for the specific synthesis of this compound.

For researchers and professionals in drug development, Route A is the recommended synthetic pathway due to its specificity and efficiency. Further optimization of reaction conditions, such as catalyst loading and temperature, may lead to even higher yields and shorter reaction times. The starting material, 2-aminobenzamide, is readily available, making this route scalable for larger-scale synthesis.

References

A Comparative Guide to the Identification of Synthesized 2-Acetyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical techniques used to confirm the identity of 2-Acetyl-4(3H)-quinazolinone, a heterocyclic compound of interest in medicinal chemistry. We present a comparison with well-characterized quinazolinone analogs to provide a clear benchmark for successful synthesis and purification.

Synthesis and Identification Workflow

The synthesis of this compound can be approached through several established methods for quinazolinone synthesis, typically starting from anthranilic acid. A plausible synthetic route is outlined below, followed by the crucial characterization steps to confirm the identity of the final product.

Synthesis and Identification of this compound Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_identification Identification A Anthranilic Acid B Reaction with Acetic Anhydride A->B C Formation of 2-Methyl-4H-3,1-benzoxazin-4-one B->C D Reaction with Ammonia C->D E Synthesis of 2-Methyl-4(3H)-quinazolinone D->E F Oxidation of Methyl Group E->F G This compound F->G H Purification (Recrystallization/Chromatography) G->H I Spectroscopic Analysis H->I J Mass Spectrometry (MS) I->J K NMR Spectroscopy (1H & 13C) I->K L Infrared (IR) Spectroscopy I->L M Comparison with Reference Data J->M K->M L->M

Caption: A general workflow for the synthesis and subsequent identification of this compound.

Comparative Spectroscopic Data

The primary methods for identifying organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected data for this compound is presented below in comparison to two well-characterized analogs: 2-Methyl-4(3H)-quinazolinone and 2-Phenyl-4(3H)-quinazolinone.

Compound Molecular Formula Molecular Weight Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm) Key IR Absorptions (cm⁻¹) Mass Spectrum (m/z)
This compound (Predicted) C₁₀H₈N₂O₂[1]188.18[1]~2.6 (s, 3H, -COCH₃), 7.5-8.3 (m, 4H, Ar-H), ~12.5 (br s, 1H, -NH)~25 (-COCH₃), ~195 (C=O, acetyl), 120-150 (aromatic carbons), ~162 (C=O, quinazolinone)~1700 (C=O, acetyl), ~1680 (C=O, quinazolinone), ~1610 (C=N), ~3200-3400 (N-H)188 (M⁺)
2-Methyl-4(3H)-quinazolinone C₉H₈N₂O160.172.56 (s, 3H, -CH₃), 7.10-7.78 (m, 4H, Ar-H), 11.45 (s, 1H, -NH)[2]16.92, 100.5, 115.26, 117.30, 129.63, 132.75, 151.06, 168.28[2]1693 (C=O), 1641 (C=N), 3015 (C-H, aromatic), 3252-3345 (N-H)[2]160 (M⁺)
2-Phenyl-4(3H)-quinazolinone C₁₄H₁₀N₂O222.247.52-8.21 (m, 9H, Ar-H), 12.57 (s, 1H, -NH)[3]120.93, 125.84, 126.61, 127.49, 127.74, 128.61, 131.4, 132.67, 134.63, 148.70, 152.31, 162.24[3]1661 (C=O), 1599 (C=N), 3063 (C-H, aromatic)[3]223 ([M+H]⁺)[3]

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of results. Below are generalized procedures for the synthesis and characterization of this compound.

Synthesis of this compound (Proposed)

A common route to 2-substituted-4(3H)-quinazolinones involves the initial formation of a benzoxazinone intermediate.[4][5]

  • Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one: Anthranilic acid is reacted with excess acetic anhydride and heated under reflux. The product is then cooled and filtered to yield 2-methyl-4H-3,1-benzoxazin-4-one.

  • Synthesis of 2-Methyl-4(3H)-quinazolinone: The synthesized 2-methyl-4H-3,1-benzoxazin-4-one is then reacted with a source of ammonia, such as ammonium acetate in glacial acetic acid, and refluxed to yield 2-methyl-4(3H)-quinazolinone.

  • Oxidation to this compound: The methyl group at the 2-position is then oxidized to an acetyl group using a suitable oxidizing agent, such as chromium trioxide in acetic acid or selenium dioxide in dioxane. The reaction mixture is then worked up to isolate the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using the following analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.[3]

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

    • The expected signals for this compound would include a singlet for the acetyl methyl protons, multiplets for the aromatic protons, and a broad singlet for the N-H proton. The ¹³C NMR would show characteristic peaks for the acetyl carbonyl, the quinazolinone carbonyl, and the aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Key functional groups will show characteristic absorption bands. For this compound, the spectrum is expected to show strong absorptions for the two carbonyl groups (acetyl and quinazolinone) and the N-H bond.

  • Mass Spectrometry (MS):

    • Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).

    • The molecular ion peak (M⁺ or [M+H]⁺) is observed, which corresponds to the molecular weight of the compound. For this compound, this would be at m/z 188.

Logical Framework for Identity Confirmation

The confirmation of the synthesized product's identity relies on a logical comparison of the obtained experimental data with expected values and data from known analogs.

Identity Confirmation Logic Logical Flow for Compound Identification A Synthesized Product B Spectroscopic Data Acquisition (NMR, IR, MS) A->B E Comparison of Experimental and Expected Data B->E C Expected Data for This compound C->E D Data from Analog Compounds D->E F Identity Confirmed E->F Data Match G Identity Not Confirmed (Further Purification/Analysis Required) E->G Data Mismatch

Caption: A flowchart illustrating the logical process for confirming the identity of the synthesized compound.

By following the synthetic and analytical protocols outlined in this guide and comparing the obtained data with the provided reference information, researchers can confidently confirm the identity of synthesized this compound. This systematic approach ensures the reliability and validity of subsequent biological and pharmacological studies.

References

Benchmarking the Performance of 2-Acetyl-4(3H)-quinazolinone Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance analysis of 2-Acetyl-4(3H)-quinazolinone and its derivatives against established drugs in key therapeutic areas. Due to the limited availability of specific experimental data for this compound, this guide utilizes performance metrics from closely related 2-substituted-4(3H)-quinazolinone analogs as a predictive benchmark. The data presented is intended to provide a foundational understanding of the potential efficacy of this compound class and to guide future research and development efforts.

Executive Summary

The quinazolinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including anticonvulsant and antimicrobial properties. This guide focuses on benchmarking derivatives of this compound against the known anticonvulsant drug, Phenytoin. The comparative data suggests that certain quinazolinone derivatives exhibit anticonvulsant activity comparable to or, in some cases, potentially exceeding that of established therapies, warranting further investigation into this chemical series.

Anticonvulsant Activity

The primary biological activity evaluated for 2-substituted-4(3H)-quinazolinone derivatives is their anticonvulsant effect. The following tables summarize the in vivo performance of these compounds in murine models of epilepsy, compared with the standard drug, Phenytoin.

Table 1: In Vivo Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Test
CompoundDose (mg/kg)Protection (%)ED50 (mg/kg)Reference
2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone10010025.5[1]
2-Methyl-3-(p-chlorophenyl)-4(3H)-quinazolinone1008345.0[1]
Phenytoin--9.5[2]
Table 2: In Vivo Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
CompoundDose (mg/kg)Protection (%)ED50 (mg/kg)Reference
2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone10010038.5[1]
2-Methyl-3-(p-chlorophenyl)-4(3H)-quinazolinone10050>100[1]
Phenytoin--Not Active[2]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[3]

Apparatus:

  • An electroshock apparatus capable of delivering a constant current.

  • Corneal or ear-clip electrodes.

Procedure:

  • Male albino mice (20-25 g) are used.

  • The test compound or vehicle is administered intraperitoneally (i.p.) at a predetermined time before the test.

  • A drop of saline solution is applied to the animal's eyes to ensure good electrical contact.

  • Corneal electrodes are placed on the eyes of the mouse.

  • An alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[3]

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.[3]

  • The dose of the compound that protects 50% of the animals from the seizure (ED50) is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for myoclonic and absence seizures and is used to identify compounds that can raise the seizure threshold.[4]

Apparatus:

  • Syringes for subcutaneous injection.

  • Observation chambers.

Procedure:

  • Male albino mice (18-25 g) are used.

  • The test compound or vehicle is administered intraperitoneally (i.p.) at a specific time before the convulsant.

  • Pentylenetetrazole (PTZ) is administered subcutaneously (s.c.) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg).

  • The animals are placed in individual observation chambers and observed for 30 minutes.

  • The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

  • The dose of the compound that protects 50% of the animals from the seizure (ED50) is determined.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Many anticonvulsant drugs, including some quinazolinone derivatives, are thought to exert their effects by modulating the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[5][6] Enhanced GABAergic inhibition can reduce neuronal excitability and suppress seizure activity.

GABA_A_Signaling Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binding Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Anticonvulsant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_in_vivo In Vivo Screening cluster_evaluation Data Analysis and Evaluation Synthesis Synthesis of Quinazolinone Derivatives MES_Test Maximal Electroshock (MES) Test Synthesis->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test Synthesis->scPTZ_Test ED50_Calculation ED50 Calculation MES_Test->ED50_Calculation Toxicity_Assessment Neurotoxicity Assessment (e.g., Rotarod Test) MES_Test->Toxicity_Assessment scPTZ_Test->ED50_Calculation scPTZ_Test->Toxicity_Assessment Lead_Identification Lead Compound Identification ED50_Calculation->Lead_Identification Toxicity_Assessment->Lead_Identification

References

A Comparative Guide to the Synthesis of 2-Acetyl-4(3H)-quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of two potential synthetic routes for 2-Acetyl-4(3H)-quinazolinone, a molecule of interest for researchers in medicinal chemistry and drug development. The methodologies presented are based on established protocols for the synthesis of analogous 2-substituted-4(3H)-quinazolinones. This document outlines detailed experimental procedures, presents comparative data in a tabular format, and includes visualizations of the synthetic workflows to aid in the selection of an appropriate method for laboratory-scale synthesis.

Synthesis Route 1: One-Pot Condensation of Anthranilamide with Ethyl Acetoacetate

This approach is a direct, one-pot synthesis starting from readily available precursors. The reaction involves the condensation of anthranilamide with ethyl acetoacetate, a β-ketoester, which serves as the source for the acetyl group at the 2-position of the quinazolinone ring. While this method is conceptually straightforward, the reaction of anthranilamide with β-dicarbonyl compounds can sometimes yield alternative products, and thus, careful control of reaction conditions is crucial.

Experimental Protocol:

  • Reaction Setup: A mixture of anthranilamide (1.0 mmol, 136 mg) and ethyl acetoacetate (1.2 mmol, 156 mg, 0.15 mL) is prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition (Optional): An acid or base catalyst, such as p-toluenesulfonic acid (0.1 mmol, 19 mg) or potassium carbonate (0.1 mmol, 14 mg), may be added to facilitate the reaction.

  • Reaction Execution: The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product Anthranilamide Anthranilamide Condensation Condensation Anthranilamide->Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Condensation This compound This compound Condensation->this compound

Workflow for the one-pot synthesis of this compound.
Synthesis Route 2: Two-Step Synthesis via 2-Methyl-4(3H)-quinazolinone

This alternative route involves a two-step process. The first step is the synthesis of the intermediate, 2-methyl-4(3H)-quinazolinone, from anthranilic acid and acetic anhydride. The second step involves the functionalization of the methyl group at the 2-position to introduce the acetyl group. This could be achieved through oxidation of a 2-(1-hydroxyethyl) intermediate or by direct acylation. This method offers more control over the formation of the quinazolinone core.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-4(3H)-quinazolinone

  • Formation of Benzoxazinone Intermediate: Anthranilic acid (10 mmol, 1.37 g) is refluxed in acetic anhydride (20 mL) for 1-2 hours. The excess acetic anhydride is then removed under reduced pressure to yield 2-methyl-4H-3,1-benzoxazin-4-one, which is often used in the next step without further purification.

  • Ammonolysis: The crude benzoxazinone is dissolved in a suitable solvent like ethanol or tetrahydrofuran (THF), and an excess of aqueous ammonia or ammonium acetate is added. The mixture is then refluxed for 2-4 hours.

  • Isolation of Intermediate: After cooling, the precipitated 2-methyl-4(3H)-quinazolinone is collected by filtration, washed with cold water, and dried.

Step 2: Acylation of 2-Methyl-4(3H)-quinazolinone

  • Deprotonation: 2-Methyl-4(3H)-quinazolinone (1.0 mmol, 160 mg) is dissolved in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) (2.2 mmol), is added dropwise to deprotonate the methyl group.

  • Acylation: An acetylating agent, such as acetyl chloride (1.2 mmol, 0.09 mL) or ethyl acetate (1.2 mmol, 0.12 mL), is added to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

G cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Acylation Anthranilic Acid Anthranilic Acid Cyclization Cyclization Anthranilic Acid->Cyclization Acetic Anhydride Acetic Anhydride Acetic Anhydride->Cyclization 2-Methyl-4(3H)-quinazolinone 2-Methyl-4(3H)-quinazolinone Cyclization->2-Methyl-4(3H)-quinazolinone Acylation Acylation 2-Methyl-4(3H)-quinazolinone->Acylation This compound This compound Acylation->this compound

Workflow for the two-step synthesis of this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the available laboratory equipment. The following table summarizes the key parameters of the two proposed methods, based on typical yields and conditions reported for similar transformations in the literature.

ParameterSynthesis Route 1: One-Pot CondensationSynthesis Route 2: Two-Step Synthesis
Number of Steps 12
Starting Materials Anthranilamide, Ethyl AcetoacetateAnthranilic Acid, Acetic Anhydride, Acetylating Agent
Typical Reaction Time 12 - 24 hours4 - 8 hours (total)
Typical Temperature 120 - 140 °CReflux (Step 1), -78 °C to RT (Step 2)
Estimated Yield Moderate to Good (40-70%)Good to Excellent (60-85% over two steps)
Key Advantages Fewer steps, operational simplicity.Higher potential yield, more control.
Potential Challenges Potential for side product formation.Requires anhydrous conditions and strong base.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the logical progression from starting materials to the final product for both synthetic strategies.

G cluster_route1 Route 1 cluster_route2 Route 2 A1 Anthranilamide C1 Condensation A1->C1 B1 Ethyl Acetoacetate B1->C1 P 2-Acetyl-4(3H)- quinazolinone C1->P A2 Anthranilic Acid C2 2-Methyl-4(3H)- quinazolinone A2->C2 B2 Acetic Anhydride B2->C2 D2 Acylation C2->D2 D2->P

Comparison of the synthetic logic for the two proposed routes.

In Vivo Efficacy of 2-Substituted-4(3H)-quinazolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of contemporary drug discovery, the 4(3H)-quinazolinone scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of 2-substituted-4(3H)-quinazolinone derivatives, with a focus on experimentally validated compounds. While direct in vivo data for 2-Acetyl-4(3H)-quinazolinone is not extensively documented in publicly available literature, this guide will draw comparisons with closely related and well-studied analogs, such as 2-Methyl-4(3H)-quinazolinone and other derivatives that have undergone rigorous in vivo testing for various therapeutic applications, including anticancer, anti-inflammatory, and analgesic effects.

Comparative Efficacy of 2-Substituted-4(3H)-quinazolinone Derivatives

The following table summarizes the in vivo efficacy of various 2-substituted-4(3H)-quinazolinone derivatives based on available preclinical data. This comparative data highlights the therapeutic potential of this class of compounds across different disease models.

CompoundTherapeutic AreaAnimal ModelKey Efficacy ParametersReference Compound
2-Methyl-3-aryl-4(3H)-quinazolinone derivatives Anti-inflammatoryCarrageenan-induced rat paw edemaInhibition of edema at 50 mg/kgIndomethacin
2-Phenyl-4(3H)-quinazolinone AnalgesicAcetic acid-induced writhing in miceSignificant reduction in writhingAspirin, Indomethacin
Gefitinib (a 2,4-disubstituted quinazoline) Anticancer (NSCLC)Nude mice with tumor xenograftsTumor growth inhibition-
Compound 21 (a 2-furan-3-benzylideneamine-quinazoline) Anticancer (EAC & DLA models)Swiss albino miceIncreased mean survival time, restoration of hematological parameters, reduced tumor volume and weightGefitinib

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Anti-inflammatory Activity Assessment

Animal Model: Male Wistar rats (150-200g) Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw. Treatment: Test compounds (e.g., 2-Methyl-3-aryl-4(3H)-quinazolinone derivatives) and the standard drug (Indomethacin) were administered orally at a dose of 50 mg/kg, 1 hour before carrageenan injection. Efficacy Measurement: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the control group.

Analgesic Activity Assessment

Animal Model: Swiss albino mice (20-25g) Induction of Pain: Intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg). Treatment: Test compounds (e.g., 2-Phenyl-4(3H)-quinazolinone) and standard drugs (Aspirin, Indomethacin) were administered orally 30 minutes before the acetic acid injection. Efficacy Measurement: The number of writhes (a characteristic stretching behavior) was counted for 20 minutes, starting 5 minutes after the acetic acid injection. The percentage of protection against writhing was calculated for each group compared to the control group.

Anticancer Efficacy in Xenograft Models

Animal Model: Nude mice (athymic, 4-6 weeks old) Tumor Implantation: Human cancer cells (e.g., non-small-cell lung cancer cell lines for Gefitinib) are subcutaneously injected into the flank of the mice. Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., Gefitinib) is administered orally or via another appropriate route at a specified dose and schedule. Efficacy Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated. Body weight is also monitored as an indicator of toxicity.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the research. The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by quinazolinone derivatives and a typical in vivo experimental workflow.

anticancer_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Quinazolinone Quinazolinone Derivative (e.g., Gefitinib) Quinazolinone->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibited by quinazolinone derivatives.

in_vivo_workflow start Animal Model Selection (e.g., Mice, Rats) acclimatization Acclimatization start->acclimatization grouping Randomization into Groups (Control & Treatment) acclimatization->grouping induction Disease Induction (e.g., Tumor Implantation, Carrageenan Injection) grouping->induction treatment Compound Administration (e.g., Oral, IP) induction->treatment monitoring Monitoring of Efficacy Parameters treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, Paw Volume) monitoring->endpoint data Data Analysis & Statistical Evaluation endpoint->data

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
2-Acetyl-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.